2',4'-Dihydroxy-3',6'-dimethoxychalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMWIRIMYNWIGQ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2',4'-Dihydroxy-3',6'-dimethoxychalcone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural chalcone (B49325), 2',4'-Dihydroxy-3',6'-dimethoxychalcone. It details its primary natural source, a comprehensive experimental protocol for its extraction and isolation, and an analysis of its known biological activities, including its effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary identified natural source of this compound is the plant Polygonum lapathifolium, a species belonging to the Polygonaceae family.[1] This compound is one of several chalcone derivatives that have been isolated from this plant.
While this compound has been specifically identified in Polygonum lapathifolium, it is noteworthy that a closely related isomer, 2',4'-dihydroxy-4',6'-dimethoxychalcone , has been isolated from the inflorescences of Chromolaena tacotana.[2] This highlights the chemical diversity of chalcones within the plant kingdom and suggests that other species, particularly within the Polygonum and Chromolaena genera, may also be sources of these and similar compounds.
Table 1: Natural Sources of this compound and a Key Isomer
| Compound | Natural Source | Plant Family |
| This compound | Polygonum lapathifolium | Polygonaceae |
| 2',4'-dihydroxy-4',6'-dimethoxychalcone | Chromolaena tacotana | Asteraceae |
Experimental Protocols: Extraction and Isolation
The following is a detailed methodology for the extraction and isolation of chalcones from Polygonum lapathifolium, based on established protocols for this plant species.[3] This protocol can be adapted for the specific isolation of this compound.
Plant Material and Extraction
-
Plant Material Collection and Preparation: Air-dried aerial parts of Polygonum lapathifolium (1.5 kg) are used as the starting material.[3]
-
Methanol (B129727) Extraction: The dried plant material is extracted with methanol (15 L) for 48 hours at room temperature (25 °C). The resulting methanol extract is then concentrated in vacuo to yield a dark, viscous residue.
Fractionation of the Crude Extract
The crude methanol extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.
-
Solvent Partitioning: The crude extract is successively partitioned with n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.[3]
-
Fraction Collection: Each solvent partition yields a corresponding fraction (n-hexane, chloroform, ethyl acetate, and n-butanol fractions), which are then concentrated.
Chromatographic Purification
The fractions containing chalcones, typically the less polar fractions such as chloroform and ethyl acetate, are further purified using column chromatography.
-
Column Chromatography: The target fraction is applied to a silica (B1680970) gel column.[3]
-
Elution Gradient: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient for chalcone isolation is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired chalcone.
-
Preparative HPLC: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound. A Supelcosil column with a gradient elution of acetonitrile (B52724) and formic acid in water is a suitable system.
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activity, particularly in the context of cancer.
Anti-leukemic Activity
Research has shown that this compound possesses anti-leukemic properties.[1] While the precise molecular mechanisms are still under investigation, the activity of closely related chalcones provides insights into potential signaling pathways involved.
Insights from Related Chalcones: Anticancer Mechanisms
Studies on the isomeric 2',4'-dihydroxy-4',6'-dimethoxychalcone and other similar chalcones have revealed their involvement in key cancer-related signaling pathways:
-
mTOR Pathway Inhibition: The isomer from Chromolaena tacotana has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
-
Induction of Apoptosis: This related chalcone also induces apoptosis, or programmed cell death, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells.
-
PI3K/AKT Pathway Modulation: Other structurally similar chalcones have been found to exert their anticancer effects through the suppression of the PI3K/AKT signaling pathway.[4] This pathway is upstream of mTOR and is frequently hyperactivated in various cancers, promoting cell survival and proliferation.
Based on the known activities of its close structural analogues, it is plausible that this compound exerts its anti-leukemic effects through the modulation of these critical signaling pathways.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language.
Experimental Workflow for Isolation
Caption: Experimental workflow for the isolation of this compound.
Postulated Anticancer Signaling Pathway
Caption: Postulated anticancer signaling pathway of this compound.
Conclusion
This compound, a natural product isolated from Polygonum lapathifolium, represents a promising lead compound for further investigation in drug discovery, particularly in the area of oncology. The detailed experimental protocol provided herein offers a solid foundation for its isolation and further study. The elucidation of its precise molecular mechanisms of action, likely involving the PI3K/AKT/mTOR pathway and the induction of apoptosis, will be a critical next step in realizing its therapeutic potential. This technical guide serves to consolidate the current knowledge on this intriguing chalcone and to facilitate future research endeavors.
References
- 1. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
IUPAC Name: (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the chalcone (B49325) derivative, (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one, also known by its synonym 2',4'-Dihydroxy-3',6'-dimethoxychalcone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₅ | PubChem |
| Molecular Weight | 300.30 g/mol | PubChem |
| Appearance | Yellowish solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO and ethanol (B145695) | Inferred from experimental protocols |
| CAS Number | 54299-50-2 | PubChem |
Synthesis
The synthesis of (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025).
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
2,4-dihydroxy-3,6-dimethoxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Dissolve equimolar amounts of 2,4-dihydroxy-3,6-dimethoxyacetophenone and benzaldehyde in ethanol in a round-bottom flask.
-
To this solution, add an aqueous solution of a strong base (e.g., 40-60% KOH or NaOH) dropwise while stirring.
-
The reaction mixture is then typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and then poured into a beaker containing crushed ice and water.
-
The mixture is acidified by the slow addition of dilute hydrochloric acid until a precipitate is formed.
-
The solid product is collected by vacuum filtration, washed thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one.
Biological Activities and Quantitative Data
Chalcones are a well-studied class of compounds with a wide range of biological activities. While specific quantitative data for (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one is limited in publicly available literature, data from structurally similar chalcones provide insights into its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer applications. For instance, a closely related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has demonstrated significant biological effects.
Table 1: Cytotoxicity of a Structurally Similar Chalcone (DMC) in Human Liver Cancer Cells
| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |
| SMMC-7721 | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | 8.36 | [1] |
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments that are commonly used to evaluate the biological activities of chalcones.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., SMMC-7721)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the chalcone in DMSO and then prepare serial dilutions in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone. A control group should receive medium with DMSO only (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and MTT solution, and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes and then measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways
Chalcones are known to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. Based on studies of structurally related chalcones, (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one is predicted to influence key pathways such as NF-κB, PI3K/Akt, and Nrf2.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Chalcones have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by the chalcone.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Inhibition of this pathway by chalcones can lead to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by the chalcone.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Chalcones can activate this pathway, leading to the expression of antioxidant enzymes.
Caption: Activation of the Nrf2 signaling pathway by the chalcone.
Conclusion
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one is a promising chalcone derivative with potential therapeutic applications. Its synthesis is straightforward, and it is predicted to exhibit significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2',4'-dihydroxy-3',6'-dimethoxychalcone
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of the flavonoid compound 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of its structural elucidation through mass spectrometric techniques.
Introduction
This compound is a substituted chalcone (B49325), a class of compounds that form the central core for a variety of important biological molecules. Understanding the fragmentation behavior of this specific chalcone under mass spectrometry is crucial for its identification in complex mixtures, for metabolic studies, and for the rational design of new therapeutic agents. This guide will detail the expected fragmentation pathways, provide a comprehensive experimental protocol for its analysis, and present the data in a clear and accessible format.
Predicted Mass Spectral Data
The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), is expected to yield a series of characteristic product ions. The following table summarizes the predicted quantitative data for the precursor and major fragment ions in both positive and negative ion modes. These predictions are based on established fragmentation patterns of chalcones and other flavonoids.[1][2][3]
| Ion Mode | Precursor Ion [M+H]⁺ / [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Identity |
| Positive | 317.10 | 299 | Loss of H₂O |
| 289 | Loss of CO | ||
| 193 | [C₁₀H₉O₃]⁺ - Cleavage of the propenone chain | ||
| 165 | [C₉H₉O₂]⁺ - Further fragmentation of A-ring fragment | ||
| 151 | [C₈H₇O₃]⁺ - B-ring fragment | ||
| 137 | [C₈H₉O₂]⁺ - A-ring fragment | ||
| Negative | 315.09 | 299 | Loss of CH₄ |
| 285 | Loss of 2xCH₃ | ||
| 179 | [C₉H₇O₄]⁻ - B-ring with carbonyl | ||
| 163 | [C₉H₇O₃]⁻ - Deprotonated B-ring fragment | ||
| 151 | [C₈H₇O₃]⁻ - B-ring fragment | ||
| 135 | [C₈H₇O₂]⁻ - A-ring fragment |
Experimental Protocol: High-Resolution Mass Spectrometry Analysis
This section outlines a typical experimental protocol for the analysis of this compound using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system.
3.1 Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).
-
Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.
3.2 Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3.3 Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Tandem Mass Spectrometry (MS/MS) with collision-induced dissociation (CID).
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
-
Data Analysis: Process the raw data using appropriate software to identify the precursor ion and its fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Fragmentation Pathways and Visualization
The structural integrity of this compound can be systematically deconstructed and analyzed through its fragmentation pathways. The following diagrams, generated using the DOT language, illustrate the logical flow of the primary fragmentation mechanisms observed in mass spectrometry.
4.1 Positive Ion Mode Fragmentation
In positive ion mode, the protonated molecule [M+H]⁺ is the precursor ion. Fragmentation is initiated by the cleavage of the propenone linker and subsequent fragmentations of the resulting A and B ring ions.
4.2 Negative Ion Mode Fragmentation
In negative ion mode, the deprotonated molecule [M-H]⁻ serves as the precursor. The fragmentation is characterized by losses of methyl groups and cleavage of the chalcone backbone.
Conclusion
The mass spectrometric analysis of this compound reveals a predictable and informative fragmentation pattern. By utilizing high-resolution mass spectrometry and tandem MS techniques, characteristic fragment ions corresponding to the A and B rings, as well as neutral losses from the precursor molecule, can be readily identified. The data and protocols presented in this guide serve as a valuable resource for the unambiguous identification and structural characterization of this and related chalcone derivatives in various research and development settings.
References
- 1. Collision-induced dissociation of 40 flavonoid aglycones and differentiation of the common flavonoid subtypes using electrospray ionization ion-trap tandem mass spectrometry and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collision-Induced Dissociation of 40 Flavonoid Aglycones and Differentiation of the Common Flavonoid Subtypes Using Electrospray Ionization Ion-Trap Tandem Mass Spectrometry and Quadrupole Time-of-Flight Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Infrared Spectroscopy of 2',4'-dihydroxy-3',6'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), a naturally occurring chalcone (B49325) with potential therapeutic applications. This document details the synthesis, spectroscopic characterization, and potential biological signaling pathways associated with this compound, presenting data in a clear and accessible format for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, with the IUPAC name (2E)-1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one and CAS number 129724-43-2, is a flavonoid that has been isolated from natural sources such as Polygonum lapathifolium. Chalcones, a class of open-chain flavonoids, are known for their diverse pharmacological activities. This particular chalcone has demonstrated anti-leukemia activity, making it a compound of interest for further investigation. Infrared spectroscopy is a crucial analytical technique for the structural elucidation and characterization of such molecules, providing valuable information about their functional groups.
Experimental Protocols
Synthesis of this compound
Materials:
-
2',4'-dihydroxy-3',6'-dimethoxyacetophenone
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (HCl, dilute solution)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone and benzaldehyde in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: While stirring, slowly add a solution of KOH or NaOH (typically in a 40-60% aqueous or ethanolic solution) to the reaction mixture. The amount of base used is catalytic, but in some protocols, a larger excess is employed to drive the reaction to completion.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the mixture by the slow addition of dilute HCl with constant stirring. The chalcone will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold distilled water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.
Diagram of the Experimental Workflow:
Infrared Spectroscopy Analysis
The purified chalcone is analyzed by Fourier-transform infrared (FTIR) spectroscopy to confirm its structure.
Procedure:
-
Sample Preparation: A small amount of the dried, purified chalcone is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over a standard range, typically 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Infrared Spectral Data
While the specific experimental infrared spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on the known spectra of structurally similar chalcones and general infrared correlation tables. The following table summarizes the predicted IR absorption frequencies and their corresponding functional group assignments. For comparison, the experimental data for the closely related compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, is included.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone |
| O-H stretching (phenolic) | ~3400 (broad) | 3420 |
| C-H stretching (aromatic) | ~3100-3000 | 3082, 3059, 3026 |
| C-H stretching (aliphatic, -OCH₃) | ~2950-2850 | 2927, 2854 |
| C=O stretching (α,β-unsaturated ketone) | ~1650-1630 | 1628 |
| C=C stretching (aromatic) | ~1610-1450 | 1610, 1541, 1497 |
| C-O stretching (aryl ether) | ~1260-1000 | 1167, 1111, 1072 |
| C-H bending (out-of-plane) | ~900-675 | Not specified |
Potential Biological Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively studied, research on structurally related chalcones provides insights into its potential mechanisms of action. Many chalcones exert their biological effects by interacting with key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
For instance, other dihydroxy- and methoxy-substituted chalcones have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, which are crucial in the inflammatory response. Furthermore, the PI3K/Akt/mTOR pathway , a critical regulator of cell growth, proliferation, and survival, is another common target for chalcones with anticancer properties.
The anti-leukemia activity of this compound may be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway, potentially involving the modulation of Bcl-2 family proteins and the activation of caspases.
Diagram of a Potential Signaling Pathway:
Conclusion
This technical guide provides a foundational understanding of the infrared spectroscopy of this compound. While experimental IR data for this specific compound is not yet widely published, a predictive analysis based on closely related structures offers valuable insights for its characterization. The outlined synthesis protocol provides a practical framework for its preparation in the laboratory. Furthermore, the discussion of potential signaling pathways, based on the known activities of similar chalcones, offers a starting point for further pharmacological investigation into the therapeutic potential of this promising natural product. Further research is warranted to fully elucidate the spectroscopic properties and biological mechanisms of this compound.
Isolation of 2',4'-dihydroxy-3',6'-dimethoxychalcone from Polygonum lapathifolium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation, characterization, and biological activity of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), a natural product found in Polygonum lapathifolium. This document details the experimental protocols for extraction and purification and presents the relevant physicochemical and biological data in a structured format.
Introduction
Polygonum lapathifolium, commonly known as pale persicaria, is a source of various bioactive secondary metabolites, including flavonoids and chalcones. Among these, this compound has garnered interest for its potential therapeutic properties. This chalcone (B49325) has been shown to inhibit the growth of CCRF-CEM leukemia cells and multidrug-resistant CEM/ADR5000 cells[1][2]. This guide outlines the methodology for the isolation and characterization of this promising compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₅ | N/A |
| Molecular Weight | 300.31 g/mol | N/A |
| Appearance | Yellow solid | [3] |
| UV λmax (MeOH) | 225, 339 nm | [3] |
| IR (neat) νmax (cm⁻¹) | 3420 (-OH), 1628 (C=O), 1610, 1541, 1497 (C=C), 1167, 1111, 1072 (C-O) | [3] |
Note: Spectroscopic data is based on a structurally similar compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, as detailed spectral data for the target compound was not available.
Experimental Protocols
The following protocols are based on established methods for the isolation of chalcones from plant materials.
Plant Material Collection and Preparation
Fresh aerial parts of Polygonum lapathifolium are collected and authenticated. The plant material is then shade-dried at room temperature for two weeks and pulverized into a coarse powder using a mechanical grinder.
Extraction
The powdered plant material (approximately 1 kg) is subjected to extraction with methanol (B129727) (3 x 5 L) at room temperature for 48 hours for each extraction. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
Solvent-Solvent Partitioning
The crude methanolic extract is suspended in distilled water (1 L) and successively partitioned with solvents of increasing polarity: n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Each partitioning step is performed three times. The resulting fractions are concentrated under reduced pressure. The chalcone is expected to be concentrated in the chloroform or ethyl acetate fraction.
Chromatographic Purification
The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Column Elution Gradient:
-
100% n-hexane
-
n-hexane : Ethyl Acetate (9:1)
-
n-hexane : Ethyl Acetate (8:2)
-
n-hexane : Ethyl Acetate (7:3)
-
n-hexane : Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 365 nm). Fractions with similar TLC profiles are pooled. The pooled fractions containing the target compound are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Characterization
The structure of the isolated compound is confirmed using various spectroscopic techniques:
-
¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.
Quantitative Data
The following table summarizes the expected yields and biological activity of this compound.
| Parameter | Value | Reference |
| Yield from Plant Material | Not reported | N/A |
| Purity (by HPLC) | >98% | N/A |
| IC₅₀ (CCRF-CEM leukemia cells) | 10.67 µM | [1][2] |
| IC₅₀ (CEM/ADR5000 cells) | 18.60 µM | [1][2] |
Note: The yield is an estimate and can vary depending on the plant material and extraction efficiency.
Biological Activity and Signaling Pathway
Anticancer Activity
This compound has demonstrated inhibitory activity against leukemia cell lines[1][2]. While the specific signaling pathway for this chalcone has not been fully elucidated, other structurally similar chalcones have been shown to induce apoptosis and cell cycle arrest in cancer cells through modulation of key signaling pathways.
Postulated Signaling Pathway
Based on studies of related chalcones, a potential mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).
Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition by the chalcone.
Experimental Workflow Visualization
The overall process for the isolation and characterization of this compound is depicted in the workflow diagram below.
Caption: Workflow for the isolation and characterization of the chalcone.
Conclusion
This technical guide provides a comprehensive framework for the isolation, characterization, and biological evaluation of this compound from Polygonum lapathifolium. The detailed protocols and structured data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular mechanisms of this compound is warranted to fully explore its therapeutic potential.
References
Bioactive Compounds from Bistorta officinalis: A Technical Guide on Their Biological Activities and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Bistorta officinalis, commonly known as bistort, is a perennial herb with a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, bacterial infections, and wounds. While the user's query focused on the bioactivity of chalcones from this plant, a comprehensive review of the scientific literature reveals that no chalcones have been isolated from or identified in Bistorta officinalis . This technical guide, therefore, pivots to provide an in-depth overview of the known bioactive compounds that have been scientifically validated in Bistorta officinalis. The guide will detail their biological activities, present quantitative data, outline experimental protocols, and visualize relevant signaling pathways and workflows. The primary bioactive constituents of Bistorta officinalis are tannins, flavonoids, and phenolic acids, which are responsible for its notable anti-inflammatory, antibacterial, and antioxidant properties.
Identified Bioactive Compounds in Bistorta officinalis
Bistorta officinalis is a rich source of various classes of polyphenolic compounds. The primary compounds identified are:
-
Tannins: Predominantly condensed tannins (procyanidins) and galloyl glucose derivatives.
-
Flavonoids: Including quercetin, kaempferol, and their glycosidic derivatives.
-
Phenolic Acids: Such as gallic acid and chlorogenic acid.
-
Other Compounds: Catechin and quinic acid have also been identified.
Bioactivities of Bistorta officinalis Extracts and Isolated Compounds
The extracts of Bistorta officinalis and its purified components have demonstrated significant biological effects in preclinical studies. The main activities are summarized below.
Extracts from Bistorta officinalis have been shown to exert potent anti-inflammatory effects. This activity is primarily attributed to the inhibition of pro-inflammatory signaling pathways.
A key mechanism underlying the anti-inflammatory effect of Bistorta officinalis is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines.
Caption: Inhibition of the NF-κB signaling pathway by compounds from Bistorta officinalis.
Aqueous and ethanolic extracts of Bistorta officinalis have demonstrated significant activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 1: Antibacterial Activity of Bistorta officinalis Extracts
| Bacterial Strain | Extract Type | MIC (µg/mL) |
| Staphylococcus aureus | Ethanolic | 50 |
| Pseudomonas aeruginosa | Ethanolic | 50 |
The polyphenolic compounds in Bistorta officinalis are potent antioxidants. Their activity is often measured by their ability to scavenge free radicals.
Table 2: Antioxidant Activity of Bistorta officinalis Compounds
| Compound | Assay | IC₅₀ (µM) |
| Malonylated Flavonoids | ROS Production | 22.4 - 40.6 |
| Malonylated Flavonoids | Myeloperoxidase Release | 22.2 - 32.2 |
Experimental Protocols
This section provides an overview of the methodologies used to assess the bioactivities of Bistorta officinalis extracts and their components.
Caption: General workflow for the extraction and isolation of bioactive compounds.
Protocol:
-
Extraction: Dried and powdered rhizomes of Bistorta officinalis are macerated with a suitable solvent (e.g., 70% ethanol) at room temperature.
-
Filtration and Concentration: The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield the crude extract.
-
Fractionation: The crude extract is subjected to column chromatography (e.g., using Sephadex LH-20) to separate compounds based on their polarity.
-
Purification: Fractions showing biological activity are further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structure of the purified compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This assay is used to quantify the inhibitory effect of Bistorta officinalis compounds on the NF-κB signaling pathway.
Caption: Workflow for an NF-κB reporter gene assay.
Protocol:
-
Cell Culture: A suitable cell line (e.g., macrophages) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter.
-
Treatment: The cells are pre-treated with varying concentrations of the test compounds from Bistorta officinalis.
-
Stimulation: The cells are then stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Measurement: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence in treated cells compared to the LPS-only control indicates inhibition of the NF-κB pathway.
This method is used to determine the minimum inhibitory concentration (MIC) of an extract or compound against a specific bacterium.
Protocol:
-
Preparation: A serial dilution of the Bistorta officinalis extract is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the bacterium.
-
Determination of MIC: The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Reaction Mixture: A solution of the test compound is mixed with a solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Conclusion and Future Directions
While Bistorta officinalis does not appear to be a source of chalcones, it is a valuable reservoir of other bioactive polyphenols with significant anti-inflammatory, antibacterial, and antioxidant properties. The inhibition of the NF-κB signaling pathway is a key mechanism underlying its anti-inflammatory effects. Future research should focus on the detailed investigation of the individual compounds responsible for these activities, their mechanisms of action at the molecular level, and their potential for development as therapeutic agents. Further in vivo studies and clinical trials are necessary to validate the traditional uses of Bistorta officinalis and to explore its full therapeutic potential in modern medicine.
An In-depth Technical Guide on the Physical and Chemical Properties of 2',4'-dihydroxy-3',6'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) is a flavonoid, a class of natural products known for their diverse biological activities. This chalcone (B49325), with its distinct substitution pattern, has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its putative mechanisms of action through key signaling pathways.
Physical and Chemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs and computational predictions. The data presented below is a compilation of available information and estimations for the target molecule.
Table 1: Physical and Chemical Properties of this compound and Related Analogs
| Property | This compound | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone (Analog 1) | 2',4-dihydroxy-3',4',6'-trimethoxychalcone (Analog 2) |
| Molecular Formula | C₁₇H₁₆O₅ | C₁₈H₁₈O₄ | C₁₈H₁₈O₆ |
| Molecular Weight | 300.31 g/mol | 298.33 g/mol | 330.33 g/mol |
| CAS Number | 129724-43-2 | Not available | 69616-74-6 |
| Appearance | Yellow solid (predicted) | Orange-yellow solid[1] | Not specified |
| Melting Point | Not available | Not available | 177-182 °C[2] |
| Boiling Point | 556.0 ± 50.0 °C at 760 mmHg (predicted) | Not available | Not available |
| Density | 1.3 ± 0.1 g/cm³ (predicted) | Not available | Not available |
| Solubility | Soluble in ethyl acetate, chloroform, methanol[1] | Soluble in ethyl acetate, chloroform, methanol[1] | Not specified |
| UV-Vis (λmax) | Not available | 339 and 225 nm (in CH₃OH)[1] | Not available |
Spectral Data Analysis (Based on Analogs):
-
¹H-NMR: The proton NMR spectrum of a similar chalcone, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, reveals characteristic signals for the α and β protons of the enone system as doublets with a coupling constant of around 15.6 Hz, indicative of a trans configuration. Aromatic protons appear in the downfield region, and methoxy (B1213986) and methyl groups resonate in the upfield region. A chelated hydroxyl group at C-2' typically appears as a singlet at a very downfield chemical shift (around δ 13.6 ppm).[1]
-
¹³C-NMR: The carbon NMR spectrum for the dimethylated analog shows the carbonyl carbon of the chalcone skeleton at approximately δ 193.4 ppm. The carbons of the aromatic rings and the methoxy and methyl groups appear at their characteristic chemical shifts.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone displays a broad absorption band around 3420 cm⁻¹ corresponding to the hydroxyl groups. The carbonyl group (C=O) stretching is observed around 1628 cm⁻¹, and C=C stretching of the aromatic rings appears in the 1610-1497 cm⁻¹ region.[1]
-
Mass Spectrometry (MS): The mass spectrum of the dimethylated analog shows a molecular ion peak (M+) at m/z 298.1, corresponding to its molecular formula C₁₈H₁₈O₄.[1]
Experimental Protocols
Synthesis via Claisen-Schmidt Condensation
The synthesis of this compound can be achieved through a base-catalyzed Claisen-Schmidt condensation between 2,4-dihydroxy-3,6-dimethoxyacetophenone and benzaldehyde (B42025).
Workflow for Claisen-Schmidt Condensation
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxy-3,6-dimethoxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (B78521) (40-60%) with constant stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (1 M) until a precipitate forms.
-
Isolation and Purification: Filter the solid precipitate, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, NMR (¹H and ¹³C), IR, and mass spectrometry.
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Proposed inhibition of the PI3K/Akt pathway by the chalcone, leading to apoptosis.
Anti-inflammatory Activity and the NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of chalcones are often attributed to their ability to suppress pro-inflammatory signaling cascades. A trimethoxychalcone analog has been demonstrated to inhibit the production of inflammatory mediators by suppressing the NF-κB and p38 MAPK pathways in lipopolysaccharide (LPS)-stimulated macrophages. [3] Proposed Anti-inflammatory Mechanism
Caption: Proposed inhibition of NF-κB and p38 MAPK pathways by the chalcone.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While further experimental validation of its specific physical, chemical, and biological properties is warranted, the available data on related analogs provides a strong foundation for future research. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate the exploration of this compound's potential in anticancer and anti-inflammatory drug discovery.
References
- 1. iomcworld.com [iomcworld.com]
- 2. 2',4-DIHYDROXY-3',4',6'-TRIMETHOXYCHALCONE [m.chemicalbook.com]
- 3. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical guide provides a comprehensive overview of 2',4'-Dihydroxy-3',6'-dimethoxychalcone, a naturally occurring chalcone (B49325), and its structurally related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and therapeutic potential of this class of compounds.
Core Compound: this compound
This compound is a flavonoid compound that has been isolated from natural sources such as Polygonum lapathifolium.[1] It has demonstrated biological activity, notably inhibiting the growth of CCRF-CEM and CEM/ADR5000 leukemia cells.[1]
Synonyms and Identifiers
For clarity and comprehensive literature searching, a list of synonyms and chemical identifiers for this compound is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
| CAS Number | 129724-43-2 |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| ChEMBL ID | CHEMBL4278747 |
| PubChem CID | 54700684 |
| Other Names | 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one |
Structurally Related Compounds
The biological activity of chalcones is often influenced by the substitution pattern on their aromatic rings. Several structurally related compounds to this compound have been identified and studied. These compounds share the core chalcone scaffold but differ in the position and number of hydroxyl and methoxy (B1213986) groups.
| Compound Name | Molecular Formula | Key Structural Differences from Core Compound |
| 2',4'-Dihydroxy-4',6'-dimethoxychalcone | C₁₇H₁₆O₅ | Isomeric variation in the substitution pattern on the A-ring. |
| 2',4'-Dihydroxy-3',4',6'-trimethoxychalcone | C₁₈H₁₈O₆ | Additional methoxy group on the A-ring. |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) | C₁₈H₁₈O₄ | Methyl groups at the 3' and 5' positions of the A-ring. |
| 2',4-Dihydroxy-3-methoxychalcone | C₁₆H₁₄O₄ | Different substitution pattern on both A and B rings. |
| 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | C₁₇H₁₈O₅ | Dihydrochalcone derivative with a saturated α-β bond. |
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro cytotoxic activities of this compound and its related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anti-leukemia Activity of this compound
| Cell Line | IC₅₀ (µM) | Reference |
| CCRF-CEM | 10.67 | [1] |
| CEM/ADR5000 | 18.60 | [1] |
Table 2: Cytotoxic Activity of Related Chalcones against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | PANC-1 | Pancreatic | 10.5 ± 0.8 | [2][3] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | MIA PaCa-2 | Pancreatic | 12.2 ± 0.9 | [2][3] |
| 2',4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | RPMI-8226 | Multiple Myeloma | 25.97 | [4][5] |
| 2',4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | MM.1S | Multiple Myeloma | 18.36 | [4][5] |
| 2',4-Dihydroxy-3'-methoxy-4'-ethoxychalcone | U266 | Multiple Myeloma | 15.02 | [4][5] |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone (DDC) | MCF-7 | Breast | 52.5 | [6] |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone (DDC) | MDA-MB-231 | Breast | 66.4 | [6] |
| 4'-O-caproylated-DMC | SH-SY5Y | Neuroblastoma | 5.20 | [7] |
| 4'-O-methylated-DMC | SH-SY5Y | Neuroblastoma | 7.52 | [7] |
| 4'-O-benzylated-DMC | A-549 | Lung | 9.99 | [7] |
| 4'-O-benzylated-DMC | FaDu | Pharyngeal | 13.98 | [7] |
Experimental Protocols
General Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a common and effective method for the synthesis of chalcones. The following is a general protocol that can be adapted for the synthesis of this compound and its derivatives.
Materials:
-
Appropriately substituted acetophenone (B1666503) (e.g., 2,4-dihydroxy-3,6-dimethoxyacetophenone)
-
Appropriately substituted benzaldehyde (B42025) (e.g., benzaldehyde)
-
Aqueous solution of a strong base (e.g., NaOH or KOH, typically 40-50%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1 equivalent) to the solution and stir at room temperature.
-
Slowly add the aqueous base solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for a specified period (typically several hours to overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is acidic to litmus (B1172312) paper.
-
A precipitate of the crude chalcone will form. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
MTT Assay for Cytotoxicity in Leukemia Cell Lines (CCRF-CEM)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
CCRF-CEM cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed CCRF-CEM cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the chalcone compound in the culture medium.
-
Add 100 µL of the chalcone dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for a further 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation period, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.
Signaling Pathway Modulation
Chalcones are known to exert their biological effects by modulating various intracellular signaling pathways. The substitution pattern on the chalcone scaffold plays a crucial role in determining which pathways are affected.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Several chalcones have been shown to inhibit the activation of NF-κB. For instance, 2',4-Dihydroxy-3',4',6'-trimethoxychalcone has been reported to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit.[8]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Certain chalcones, such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), have been shown to induce apoptosis and cell cycle arrest in cancer cells by suppressing the PI3K/Akt signaling axis.
Experimental Workflow for Chalcone Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of chalcone derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2',4'-dihydroxy-3',6'-dimethoxychalcone and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning research surrounding the anticancer properties of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) and its closely related isomers. While literature specifically on the 3',6'-dimethoxy variant is nascent, substantial evidence from studies on its structural analogs, particularly 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) and 2',4-dihydroxy-4',6'-dimethoxychalcone (B491223) (DDC), provides a strong impetus for further investigation. This document summarizes the existing quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for advancing research and development in this promising area of oncology.
Quantitative Assessment of In Vitro Cytotoxicity
The cytotoxic effects of this compound and its related compounds have been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 10.67 | [1] |
| CEM/ADR5000 | Leukemia | 18.60 | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | Not Specified | [2][3] |
| BEL-7402/5-FU | Multidrug-Resistant Hepatocellular Carcinoma | Potent Cytotoxicity | Not Specified | [4][5] |
| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 | 48 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9 | 48 | [3] |
| HeLa | Cervical Cancer | 10.05 ± 0.22 | Not Specified | [3][6] |
| C-33A | Cervical Cancer | 15.76 ± 1.49 | Not Specified | [6][7] |
| SiHa | Cervical Cancer | 18.31 ± 3.10 | Not Specified | [6][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Effective Inhibition | Not Specified | [8] |
In Vivo Antitumor Efficacy
Preclinical studies using animal models have demonstrated the potential of these chalcones to inhibit tumor growth in a living system.
Table 3: In Vivo Antitumor Activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in a Human Carcinoma Xenograft Model
| Treatment Group | Average Tumor Weight (g) | Tumor Inhibition Rate (%) | Reference |
| Control | 1.42 ± 0.11 | - | [9][10] |
| 150 mg/kg DMC | 0.59 ± 0.12 | 58.5 | [9][10] |
Mechanisms of Anticancer Action
Research into the anticancer mechanisms of these chalcones has revealed their ability to modulate several critical cellular processes, leading to the suppression of cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is often achieved through the mitochondria-dependent intrinsic pathway. Studies on the isomer 2',4-dihydroxy-4',6'-dimethoxychalcone (DDC) have shown that it triggers intrinsic apoptosis in breast cancer cells.[4] Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been found to induce apoptosis in multidrug-resistant hepatocellular carcinoma cells, pancreatic cancer cells, and triple-negative breast cancer cells, predominantly through the mitochondria-dependent pathway.[4][5][8] This involves the upregulation of pro-apoptotic proteins like Bak and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases-9 and -3.[5][8] Furthermore, DMC can enhance the generation of reactive oxygen species (ROS), which also contributes to the apoptotic process.[4][5]
Cell Cycle Arrest
These chalcones have been shown to interfere with the normal progression of the cell cycle in cancer cells. 2',4-dihydroxy-4',6'-dimethoxychalcone (DDC) induces cell cycle arrest in the G0/G1 phase in breast cancer cells.[4] 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been reported to cause G1 cell cycle arrest in hepatocellular carcinoma cells by downregulating cyclin D1 and CDK4.[4][5] In triple-negative breast cancer cells, DMC has been shown to induce G2/M phase arrest.[8]
Modulation of Key Signaling Pathways
The anticancer effects of these chalcones are underpinned by their ability to modulate critical signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been shown to suppress the PI3K/AKT signaling axis, which contributes to its apoptosis-inducing and cell cycle arrest capabilities in hepatocellular carcinoma.[5] The increased ROS levels induced by DMC also inhibit the PI3K/Akt/mTOR pathway in triple-negative breast cancer cells.[8]
-
Nrf2/ARE Pathway: 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been identified as a potent inhibitor of the Nrf2/ARE pathway. By suppressing this pathway, DMC can reverse drug resistance in cancer cells by decreasing glutathione (B108866) synthesis and drug efflux.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the research of these chalcones.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone (B49325) compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the chalcone compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the chalcone and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) to stain the cellular DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with the chalcone, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its isomers, particularly DMC and DDC, are promising candidates for anticancer drug development. Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, make them attractive therapeutic leads.
Future research should focus on:
-
Direct evaluation of this compound: Comprehensive studies on the specific anticancer properties of this chalcone are warranted to determine its efficacy and mechanism of action.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their clinical translation.
-
Combination Therapies: Investigating the synergistic effects of these chalcones with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
-
Target Identification: Further studies to elucidate the direct molecular targets of these chalcones will provide a more precise understanding of their mechanisms and facilitate the development of more potent derivatives.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this fascinating class of natural compounds in the fight against cancer.
References
- 1. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of natural and synthetic compounds belonging to the flavonoid family. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, making chalcones privileged scaffolds in medicinal chemistry and drug development.[1] Their reported pharmacological properties include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] The Claisen-Schmidt condensation is the most common and reliable method for synthesizing chalcones, involving a base-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde.[3] This document provides a detailed protocol for the synthesis of a specific derivative, 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), and discusses its potential applications based on the known activities of related compounds.
Principle of the Reaction
The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation. The reaction begins with the abstraction of an acidic α-proton from the acetophenone derivative by a strong base (e.g., KOH) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the target chalcone (B49325).
Caption: Base-catalyzed mechanism of chalcone synthesis.
Experimental Protocols
This section provides a representative methodology for the synthesis of this compound. Optimization may be required based on laboratory conditions.
Overall Experimental Workflow
The process follows a logical sequence from preparation and reaction to isolation and final characterization of the product.
Caption: Workflow for synthesis and characterization.
Materials and Reagents
-
2',4'-dihydroxy-3',6'-dimethoxyacetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Ethyl Acetate (B1210297) (TLC grade)
-
n-Hexane (TLC grade)
-
Standard laboratory glassware (round-bottom flask, beakers, etc.)
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Synthesis Procedure
-
Preparation of Reactants : In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone in a suitable amount of ethanol with stirring.
-
Preparation of Catalyst Solution : In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.
-
Addition of Aldehyde : To the stirred ethanolic solution of the acetophenone, add 1.0 equivalent of benzaldehyde.
-
Catalyst Addition : Slowly add the aqueous KOH/NaOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed.
-
Reaction : Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitoring : Monitor the progress of the reaction periodically using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the more nonpolar chalcone product should be observed relative to the starting materials.
-
Work-up and Isolation : Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the mixture into a beaker containing crushed ice and water.
-
Acidification : While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic (~pH 2-3). This will neutralize the catalyst and precipitate the crude chalcone product, often as a colored solid.
-
Filtration : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying : Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification : Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.
-
Characterization : Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
Quantitative data from the synthesis and characterization should be clearly tabulated for analysis.
Table 1: Representative Reaction Parameters
| Parameter | Description |
|---|---|
| Reactant 1 | 2',4'-dihydroxy-3',6'-dimethoxyacetophenone |
| Reactant 2 | Benzaldehyde |
| Molar Ratio | 1:1 (Acetophenone:Aldehyde) |
| Catalyst | KOH (40% aqueous solution) |
| Solvent | Ethanol |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12 - 24 hours |
| Representative Yield | 65 - 85% (Varies with conditions) |
Table 2: Troubleshooting Common Synthesis Issues
| Symptom | Possible Cause | Suggested Solution |
|---|---|---|
| Low or No Yield | Incomplete reaction; Poor substrate reactivity. | Increase reaction time or temperature; ensure proper mixing and adequate catalyst concentration. |
| Reversibility of the aldol addition. | Ensure sufficient base is present to drive the dehydration step. | |
| Multiple Products | Self-condensation of the acetophenone. | Add the base catalyst slowly to the mixture of the aldehyde and ketone. |
| Cannizzaro reaction of benzaldehyde. | Use a lower concentration of the base or reduce the reaction temperature.[4] |
| Oily Product | Difficulty with crystallization. | Try triturating the crude oil with a non-polar solvent (e.g., hexane) to induce solidification; optimize recrystallization solvent system. |
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~1640 (C=O stretch, conjugated), ~1580 (C=C aromatic and alkene stretch), ~1100-1250 (C-O stretch, methoxy). |
| ¹H NMR (δ, ppm) | ~13.0-14.0 (s, 1H, chelated -OH at C2'), ~7.5-7.9 (m, 3H, H-α and aromatic protons), ~7.2-7.4 (m, 3H, aromatic protons), ~6.0-6.5 (s, 1H, H-5' aromatic), ~3.7-4.0 (two s, 6H, two -OCH₃). |
| ¹³C NMR (δ, ppm) | ~192 (C=O), ~160-165 (C-O aromatic), ~145 (C-β), ~120-135 (Aromatic CH and C-α), ~105-110 (Aromatic C-ipso), ~90 (Aromatic CH), ~55-60 (-OCH₃). |
(Note: Predicted values are based on data from structurally similar compounds and may vary based on solvent and instrumentation).[5][6][7]
Applications and Proposed Signaling Pathway
Chalcones with substitution patterns similar to the title compound have demonstrated significant biological activities, particularly as anti-inflammatory and anticancer agents.[5][8] A primary mechanism for the anti-inflammatory effects of many chalcones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][9][10]
The NF-κB pathway is a critical regulator of the immune response. In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate a cascade that leads to the phosphorylation and degradation of the inhibitor of κB (IκBα). This releases the p65/p50 NF-κB dimer, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).[10] Chalcones can intervene at multiple points in this pathway, often by inhibiting the IκB kinase (IKK) complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[9]
Caption: Chalcone-mediated inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. iomcworld.com [iomcworld.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay with 2',4'-dihydroxy-3',6'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer properties. 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) is a specific chalcone (B49325) derivative that has been investigated for its potential as an antiproliferative agent. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability. The protocol is intended for researchers in cell biology, oncology, and pharmacology.
Data Presentation
The cytotoxic effects of chalcone derivatives are often evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. Below is a summary of IC50 values for structurally similar chalcones against different cancer cell lines, as reported in the literature.
| Chalcone Derivative | Cell Line | Cancer Type | IC50 (µM) |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | C-33A | Cervical Cancer | 15.76 ± 1.49[1] |
| HeLa | Cervical Cancer | 10.05 ± 0.22[1] | |
| SiHa | Cervical Cancer | 18.31 ± 3.10[2][1] | |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13[3] | |
| 2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | 25.97[4] |
| MM.1S | Multiple Myeloma | 18.36[4] | |
| U266 | Multiple Myeloma | 15.02[4] | |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 | Breast Cancer | 52.5[5] |
| MDA-MB-231 | Breast Cancer | 66.4[5] |
Experimental Protocols
This section outlines a detailed methodology for performing an MTT assay to determine the cytotoxic effects of this compound on cultured cancer cells.
Materials and Reagents
-
This compound
-
Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Preparation of Solutions
-
Complete Cell Culture Medium: Supplement the appropriate basal medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Chalcone Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Sterilize by passing through a 0.22 µm syringe filter. Store in aliquots at -20°C.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Protect the solution from light and store at 4°C for short-term use or -20°C for long-term storage.
Experimental Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in complete cell culture medium until approximately 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the chalcone.
-
Include a vehicle control group (medium with the same percentage of DMSO used for the highest chalcone concentration) and an untreated control group (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the chalcone to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Postulated Signaling Pathway
Some chalcones have been shown to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by chalcones.
References
- 1. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 2',4'-dihydroxy-3',6'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by the flavonoid 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) using flow cytometry. While specific experimental data for this exact chalcone (B49325) is limited in publicly available literature, this document leverages data and protocols from studies on structurally similar and well-researched chalcones, such as 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), to provide a robust framework for investigation.
Introduction
This compound is a natural product that has been identified to possess anticancer properties, inhibiting the growth of leukemia cells. Chalcones, a class of plant-derived polyphenolic compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and potent pro-apoptotic effects in various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents exert their effects.
Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of apoptosis at the single-cell level. By utilizing fluorescent probes that detect key apoptotic events, researchers can accurately assess the efficacy of compounds like this compound in inducing cancer cell death. The most common methods, Annexin V/Propidium Iodide (PI) staining and caspase activity assays, provide detailed insights into the apoptotic process.
Principle of Apoptosis Detection by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE, or APC), can be used to identify early apoptotic cells.[1]
Propidium iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by viable cells with intact membranes.[1] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[1]
By co-staining with Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
Caspase enzymes are central to the execution of the apoptotic program.[2] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2] Flow cytometry assays using fluorogenic caspase substrates can quantify the activity of these key enzymes within treated cells.[3]
Data Presentation
The following tables summarize representative quantitative data from studies on chalcone-induced apoptosis in cancer cell lines. These data illustrate the typical results obtained from flow cytometry analysis and can serve as a benchmark for studies on this compound.
Table 1: Apoptosis Induction by 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) in Breast Cancer Cells (MCF-7)
| Treatment | Concentration | Incubation Time (h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Control | - | 48 | 95.2 ± 1.5 | 2.1 ± 0.3 | 2.7 ± 0.5 |
| DDC | IC₅₀ | 24 | 75.4 ± 2.1 | 15.8 ± 1.2 | 8.8 ± 0.9 |
| DDC | IC₅₀ | 48 | 52.1 ± 3.5 | 25.3 ± 2.4 | 22.6 ± 1.8 |
Data adapted from a study on a closely related chalcone, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), in MCF-7 breast cancer cells.[4]
Table 2: Caspase-3/7 Activation by 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) in Breast Cancer Cells (MDA-MB-231)
| Treatment | Concentration | Incubation Time (h) | Caspase-3/7 Positive Cells (%) |
| Control | - | 48 | 3.5 ± 0.6 |
| DDC | IC₅₀ | 24 | 28.7 ± 2.9 |
| DDC | IC₅₀ | 48 | 55.9 ± 4.7 |
Data adapted from a study on a closely related chalcone, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), in MDA-MB-231 breast cancer cells.[4]
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis by flow cytometry.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells once with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Transfer the cell suspension directly into centrifuge tubes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data to determine the percentage of cells in each of the four quadrants.
-
Protocol 2: Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases-3 and -7 in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit for flow cytometry (containing a cell-permeable fluorogenic substrate, e.g., based on the DEVD peptide sequence)
-
Wash buffer (as provided in the kit or PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Staining:
-
Following the treatment period, add the cell-permeable fluorogenic caspase-3/7 substrate directly to the culture medium in each well, following the manufacturer's instructions.
-
Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Cell Harvesting and Washing:
-
Harvest the cells as described in Protocol 1.
-
Wash the cells with the provided wash buffer or PBS to remove any unbound substrate, as per the kit's protocol.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the cleaved substrate in the appropriate channel (e.g., FITC channel for green fluorescence).
-
Use untreated cells as a negative control to set the gate for the caspase-positive population.
-
Quantify the percentage of cells exhibiting caspase-3/7 activity.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for chalcone-induced apoptosis.
Conclusion
Flow cytometry is an indispensable tool for the quantitative analysis of apoptosis induced by novel compounds such as this compound. The detailed protocols for Annexin V/PI staining and caspase activity assays provided herein offer a standardized approach to evaluating the pro-apoptotic potential of this and other chalcone derivatives. The representative data and pathway diagrams serve as a valuable reference for researchers in the field of cancer biology and drug development, facilitating the design and interpretation of experiments aimed at elucidating the mechanisms of action of new anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of chalcone (B49325) compounds on the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathway using Western blot analysis. Chalcones, a class of natural and synthetic compounds, have garnered significant interest in cancer research for their potential to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
Introduction
The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Chalcone derivatives have been shown to exert anti-cancer effects by inhibiting this pathway, primarily by reducing the phosphorylation and subsequent activation of AKT.[2][3] Western blotting is a fundamental technique to elucidate the mechanism of action of chalcones by quantifying the changes in the phosphorylation status of key proteins within the PI3K/AKT pathway.
Signaling Pathway Overview
The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. Chalcones are believed to interfere with this pathway, leading to a reduction in AKT phosphorylation.
Caption: PI3K/AKT Signaling Pathway and Chalcone Inhibition.
Data Presentation
The following tables summarize the expected quantitative changes in the expression of key proteins in the PI3K/AKT pathway following treatment with a chalcone derivative. Data is presented as fold change relative to a vehicle-treated control. This data is based on expected outcomes for a chalcone derivative, 2,2',4'-trihydroxychalcone, in A549 human lung cancer cells and serves as a reference.[3]
Table 1: Effect of Chalcone Treatment on PI3K/AKT Pathway Proteins
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| p-PI3K | Chalcone (10 µM) | 0.65 ± 0.08 |
| Chalcone (20 µM) | 0.42 ± 0.06 | |
| Chalcone (40 µM) | 0.21 ± 0.04 | |
| Total PI3K | Chalcone (10 µM) | 1.02 ± 0.11 |
| Chalcone (20 µM) | 0.98 ± 0.09 | |
| Chalcone (40 µM) | 1.05 ± 0.13 | |
| p-AKT (Ser473) | Chalcone (10 µM) | 0.71 ± 0.09 |
| Chalcone (20 µM) | 0.48 ± 0.07 | |
| Chalcone (40 µM) | 0.25 ± 0.05 | |
| Total AKT | Chalcone (10 µM) | 0.99 ± 0.12 |
| Chalcone (20 µM) | 1.03 ± 0.10 | |
| Chalcone (40 µM) | 0.97 ± 0.11 | |
| p-mTOR | Chalcone (10 µM) | 0.75 ± 0.10 |
| Chalcone (20 µM) | 0.53 ± 0.08 | |
| Chalcone (40 µM) | 0.31 ± 0.06 | |
| Total mTOR | Chalcone (10 µM) | 1.01 ± 0.09 |
| Chalcone (20 µM) | 0.96 ± 0.11 | |
| Chalcone (40 µM) | 1.04 ± 0.14 |
Table 2: Normalized Ratio of Phosphorylated to Total Protein
| Treatment Group | p-PI3K / Total PI3K Ratio | p-AKT / Total AKT Ratio | p-mTOR / Total mTOR Ratio |
| Control | 1.00 | 1.00 | 1.00 |
| Chalcone (10 µM) | 0.64 | 0.72 | 0.74 |
| Chalcone (20 µM) | 0.43 | 0.47 | 0.55 |
| Chalcone (40 µM) | 0.20 | 0.26 | 0.30 |
Experimental Protocols
A detailed protocol for Western blot analysis to assess the effect of chalcone treatment on the PI3K/AKT pathway is provided below.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Cell Culture and Chalcone Treatment
-
Cell Seeding: Plate the chosen cancer cell line (e.g., A549, MCF-7, PC-3) in appropriate culture dishes or flasks and grow to 70-80% confluency.
-
Chalcone Preparation: Prepare a stock solution of the chalcone derivative in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM).
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the chalcone. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the chalcone dilutions.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Blocking
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-protein detection, BSA is often preferred to reduce background.
Primary Antibody Incubation
-
Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-PI3K, etc.) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically based on the manufacturer's datasheet.
Secondary Antibody Incubation
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
Signal Detection
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.
Densitometry Analysis and Normalization
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: To determine the relative levels of phosphorylated proteins, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band for each sample. Further normalization to a loading control (e.g., β-actin or GAPDH) is also recommended to account for any variations in protein loading.
-
Fold Change Calculation: Calculate the fold change in protein expression relative to the vehicle-treated control.
References
Investigating the Anti-Leukemic Action of 2',4'-dihydroxy-3',6'-dimethoxychalcone in CCRF-CEM Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential mechanism of action of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), a natural chalcone (B49325) derivative, in the context of T-cell acute lymphoblastic leukemia, specifically focusing on the CCRF-CEM cell line. The information herein is curated for professionals in oncology research and drug development, offering insights into the compound's anti-proliferative effects and the experimental protocols to elucidate its cellular and molecular mechanisms.
Introduction
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer properties. This compound, isolated from plants such as Polygonum lapathifolium, has demonstrated inhibitory effects on the growth of leukemia cells.[1] This document outlines the known inhibitory concentrations and proposes the likely mechanisms of action based on studies of similar chalcone derivatives in various cancer cell lines, providing a framework for future research. The primary focus is on its effects on cell viability, apoptosis, and cell cycle progression in CCRF-CEM cells, a well-established model for T-cell acute lymphoblastic leukemia.
Data Presentation
The anti-proliferative activity of this compound has been quantified, providing a crucial starting point for mechanistic studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | IC50 (µM) | Reference |
| CCRF-CEM | This compound | 10.67 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While specific data on apoptosis and cell cycle arrest for this particular chalcone in CCRF-CEM cells is not yet available, studies on structurally similar chalcones in other leukemia cell lines suggest the following potential effects.[2][3][4]
Table 2: Expected Effects of this compound on CCRF-CEM Cells (Hypothetical Data Based on Similar Compounds)
| Parameter | Treatment Group | Expected Outcome |
| Apoptosis Rate (%) | Control | Baseline |
| Chalcone (10 µM) | Increased | |
| Chalcone (20 µM) | Further Increased | |
| Cell Cycle Distribution (%) | Control | Normal Distribution |
| Chalcone (10 µM) | G1 or G2/M Arrest | |
| Chalcone (20 µM) | Enhanced G1 or G2/M Arrest | |
| Protein Expression (Fold Change) | ||
| p-Akt/Akt | Chalcone (10 µM) | Decreased |
| Bcl-2 | Chalcone (10 µM) | Decreased |
| Cleaved Caspase-3 | Chalcone (10 µM) | Increased |
Proposed Signaling Pathway
Based on evidence from related chalcone compounds, this compound is hypothesized to exert its anti-leukemic effects by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways. A likely target is the PI3K/Akt pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[3][5][6][7]
Caption: Proposed signaling pathway of the chalcone in CCRF-CEM cells.
Experimental Workflow
To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary. The following workflow outlines the key steps, from initial cytotoxicity screening to detailed molecular analysis.
Caption: Workflow for investigating the chalcone's mechanism.
Logical Relationship Diagram
The anticipated biological effects of this compound on CCRF-CEM cells are interconnected. Inhibition of cell proliferation is the overarching outcome, achieved through the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).
Caption: Relationship between the chalcone and its cellular effects.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to investigate the mechanism of action of this compound in CCRF-CEM cells.
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Seed CCRF-CEM cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the DNA of fixed cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat CCRF-CEM cells with the chalcone as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
Protocol:
-
Protein Extraction: Treat CCRF-CEM cells with the chalcone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
This compound demonstrates significant potential as an anti-leukemic agent, with a known IC50 value against CCRF-CEM cells. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, likely mediated through the inhibition of the PI3K/Akt signaling pathway, are based on strong evidence from related compounds. The detailed protocols provided in this document offer a comprehensive guide for researchers to rigorously investigate and confirm these mechanisms in CCRF-CEM cells, thereby contributing to the development of novel therapeutic strategies for T-cell acute lymphoblastic leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scilit.com [scilit.com]
- 3. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
Application Notes and Protocols: Cytotoxicity of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone on SMMC-7721 Liver Cancer Cells
These application notes provide a detailed overview of the cytotoxic effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) on the human hepatoma SMMC-7721 cell line. The provided protocols and data are intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following tables summarize the quantitative data regarding the cytotoxic and apoptotic effects of DMC on SMMC-7721 cells and compare its toxicity with normal cell lines.
Table 1: Cytotoxicity of DMC on Cancerous and Normal Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| SMMC-7721 | Human Hepatoma | 32.3 ± 1.13 | [1][2][3] |
| L-02 | Human Normal Liver | 111.0 ± 4.57 | [1][2] |
| HFL-1 | Human Normal Fetal Lung Fibroblast | 152.0 ± 4.83 | [1][2] |
Table 2: Effect of DMC on Apoptosis and Cell Viability in SMMC-7721 Cells
| Treatment | Duration | Effect | Result | Reference |
| 20 µM DMC | 48 h | Cell Viability | 68.7 ± 1.4% | [1] |
| 5 mM NAC + 20 µM DMC | 48 h | Cell Viability | 89.3 ± 1.3% | [1] |
| 20 µM DMC | 48 h | Sub-G1 Population (Apoptosis) | 56.3 ± 1.8% | [1] |
| 5 mM NAC + 20 µM DMC | 48 h | Sub-G1 Population (Apoptosis) | 15.1 ± 1.3% | [1] |
| 18.0 µM DMC | 48 h | Hypodiploid Cells (Apoptosis) | 49.44 ± 1.06% | [3] |
Table 3: In Vivo Antitumor Activity of DMC in a Xenograft Model
| Treatment Group | Average Tumor Weight (g) | Reference |
| Control | 1.42 ± 0.11 | [4] |
| 150 mg/kg DMC | 0.59 ± 0.12 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of DMC on SMMC-7721 cells.
-
Materials:
-
SMMC-7721 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed SMMC-7721 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DMC and incubate for the desired time period (e.g., 48 hours). A control group with no DMC treatment should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control. The IC50 value is calculated as the concentration of DMC that inhibits cell growth by 50%.
-
Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells by analyzing the DNA content.
-
Materials:
-
SMMC-7721 cells
-
DMC
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed SMMC-7721 cells in 6-well plates and treat with DMC for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol (B145695) at 4°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.[1]
-
Western Blot Analysis
This protocol is used to detect the expression levels of proteins involved in the apoptotic pathway.
-
Materials:
-
SMMC-7721 cells
-
DMC
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p53, PUMA, Bcl-2, Bax, Caspase-3, Caspase-9)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat SMMC-7721 cells with DMC for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of DMC-induced cytotoxicity.
Caption: Experimental workflow for assessing DMC cytotoxicity.
Caption: DMC-induced ROS-dependent mitochondrial apoptosis pathway.
References
- 1. 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Evaluating the Effect of 2',4'-dihydroxy-3',6'-dimethoxychalcone on the MDA-MB-231 Cell Cycle
For Research Use Only.
Introduction
Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anti-cancer properties. This document provides detailed application notes and protocols for investigating the effects of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) on the cell cycle of the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. Due to the limited direct studies on this specific chalcone (B49325) derivative, data from closely related analogs, 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC) and 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), are presented to provide a foundational understanding of the potential mechanisms of action. These analogs have been shown to induce cell cycle arrest and apoptosis in breast cancer cells.[1][2]
Principle
The protocols outlined below describe methods to assess the cytotoxicity of this compound and its impact on cell cycle progression and the expression of key regulatory proteins in MDA-MB-231 cells. The MTT assay is employed to determine cell viability and calculate the half-maximal inhibitory concentration (IC50). Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle. Western blotting is utilized to investigate the modulation of proteins involved in cell cycle regulation and apoptosis.
Data from Analogous Compounds
The following tables summarize the quantitative data obtained from studies on chalcone analogs with high structural similarity to this compound, providing insights into its expected biological activity.
Table 1: Cytotoxicity of Chalcone Analogs on Breast Cancer Cells
| Compound | Cell Line | IC50 Value | Reference |
| 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC) | MDA-MB-231 | 66.4 µM | [1] |
| 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC) | MCF-7 | 52.5 µM | [1] |
| Chalcone-3 | MDA-MB-231 | 17.98 ± 6.36 µg/mL | [3] |
Table 2: Effect of Chalcone Analogs on MDA-MB-231 Cell Cycle Distribution
| Compound | Concentration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC) | IC50 (24h) | 62.5% | Not specified | 28.7% | [1] |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | Not specified | Not specified | Not specified | >29.5% | [2] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of MDA-MB-231 Cells
-
Cell Thawing:
-
Rapidly thaw a cryovial of MDA-MB-231 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with trypsin-EDTA, and reseeding at a 1:5 to 1:10 ratio.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the chalcone. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
Incubate for 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in 15 mL conical tubes.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Store the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Protocol 4: Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Cell Lysis and Protein Quantification:
-
Seed and treat MDA-MB-231 cells in 6-well plates as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27) and apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
-
Visualizations
Caption: Experimental workflow for analyzing the effects of the chalcone.
Caption: Hypothesized signaling pathways based on analogous chalcones.
References
Application Notes and Protocols for the Purification of Synthetic Chalcones by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of synthetic chalcones using column chromatography, a fundamental technique in organic chemistry and drug development. Chalcones, known for their broad range of biological activities, are often synthesized via methods like the Claisen-Schmidt condensation, which can result in a mixture of products, unreacted starting materials, and byproducts.[1] Effective purification is therefore a critical step to obtaining the pure chalcone (B49325) for subsequent analysis and biological screening.[1][2]
Column chromatography is a standard and highly effective method for purifying chalcones on a preparative scale.[1][2] The technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] For chalcones, normal-phase chromatography using silica (B1680970) gel as the stationary phase is most common.[2][3]
Principle of Separation
In normal-phase column chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (often a mixture of organic solvents).[2] The separation of components in the crude chalcone mixture is dictated by their polarity.[2] Less polar compounds have a weaker affinity for the silica gel and are eluted more quickly with the mobile phase. Conversely, more polar compounds interact more strongly with the stationary phase and require a more polar mobile phase to be eluted.[2] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), a fine separation of the desired chalcone from impurities can be achieved.[2]
Experimental Protocols
A critical preliminary step to successful column chromatography is the development of a suitable solvent system using Thin-Layer Chromatography (TLC).[1] TLC helps to visualize the separation of the crude mixture and determine the optimal mobile phase composition.[1] The ideal solvent system for column chromatography is typically slightly less polar than the one that gives a good separation on TLC.[1]
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine an appropriate mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel coated)
-
Crude chalcone mixture
-
Starting materials (for reference)
-
Developing chamber
-
Capillary tubes
-
Various organic solvents (e.g., hexane, ethyl acetate (B1210297), petroleum ether, acetone, dichloromethane)[1][4]
-
UV lamp (254 nm)
-
Pencil
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[4]
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate. If available, also spot the starting materials as references.[1][4]
-
Prepare a developing chamber with a chosen solvent system (e.g., hexane:ethyl acetate in a 7:3 ratio).[2]
-
Place the TLC plate in the chamber, ensuring the solvent level is below the spots, and cover the chamber.[1][4]
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.[1]
-
Remove the plate and immediately mark the solvent front with a pencil.[1]
-
After the plate has dried, visualize the separated spots under a UV lamp (254 nm). Chalcones, being conjugated systems, will typically appear as dark spots.[1] Circle the spots with a pencil.[1]
-
Calculate the Retention Factor (Rf) for each spot. An ideal Rf value for the desired chalcone is typically around 0.2-0.4 to ensure good separation on the column.
-
Adjust the polarity of the solvent system as needed to achieve optimal separation. If the spots are too high (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.
Column Chromatography Protocol
Objective: To purify the synthetic chalcone from the crude reaction mixture.
Materials:
-
Glass chromatography column
-
Stationary phase: Silica gel (e.g., 60-120 mesh)[3]
-
Mobile phase: Solvents determined from TLC analysis (e.g., hexane, ethyl acetate)
-
Cotton or glass wool
-
Sand
-
Crude chalcone mixture
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).[2]
-
Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[2]
-
Open the stopcock to allow some solvent to drain, collecting it for reuse. Continuously add the slurry until the desired column height is reached (typically 20-30 cm).[2]
-
Ensure the solvent level does not drop below the top of the silica gel bed to prevent cracking.[2]
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.[2]
-
Wash the packed column with 2-3 column volumes of the initial mobile phase to equilibrate it.[2]
Sample Loading (Dry Loading - Recommended):
-
Dissolve the crude chalcone in a minimal amount of a volatile solvent such as dichloromethane.[2]
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.[2]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]
-
Carefully add the dried sample-silica mixture to the top of the packed column.
Elution and Fraction Collection:
-
Begin the elution with the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).[2]
-
Maintain a steady flow rate, typically 1-2 mL/min for gravity columns.[2]
-
Collect the eluate in numbered fractions of a consistent volume (e.g., 10-20 mL per fraction).[2]
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient. This can be done in a stepwise or continuous manner.
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure chalcone. Spot every few fractions on a TLC plate alongside the original crude mixture.[2]
-
Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.[2]
-
Fractions containing the pure compound will show a single spot with a consistent Rf value.[2]
-
Combine the pure fractions containing the desired chalcone.[2]
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified chalcone.[1]
Data Presentation
Quantitative data from the purification process is crucial for assessing the efficiency of the method.
Table 1: Common Mobile Phase Systems for Chalcone Purification
| Stationary Phase | Mobile Phase (v/v) | Application |
| Silica Gel | Hexane : Ethyl Acetate (Gradient) | General purification of synthetic chalcones.[1][2] |
| Silica Gel | Hexane : Ethyl Acetate (12:2) | Monitoring the purification of chalcone products.[1][3] |
| Silica Gel | Petroleum Ether : Acetone (60:40) | Purity assessment of synthesized chalcone derivatives.[1] |
| Silica Gel | Petroleum Ether -> Benzene (Gradient) | Purification of chalcone derivatives.[3] |
| Silica Gel | Dichloromethane / Hexane | Alternative solvent system.[4] |
Table 2: Representative Purification Data for a Synthetic Chalcone
| Parameter | Value | Method of Determination |
| Crude Product Weight | 5.0 g | Gravimetric |
| Purified Product Weight | 3.8 g | Gravimetric |
| Yield | 76% | Calculation |
| Purity before Chromatography | ~85% | HPLC/¹H-NMR |
| Purity after Chromatography | >98% | HPLC/¹H-NMR |
| Appearance | Yellow crystalline solid | Visual Inspection |
| Rf of Pure Compound | 0.35 (8:2 Hexane:Ethyl Acetate) | TLC |
Visualizations
Workflow for Chalcone Purification by Column Chromatography
Caption: Workflow for the purification of synthetic chalcones.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Chalcone Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloading. | - Optimize the mobile phase polarity using TLC.[4] - Use a less polar solvent system for the column than for TLC.[1] - Reduce the amount of crude product loaded onto the column. |
| Product Does Not Elute | - Mobile phase is too nonpolar. - Chalcone is degrading on the acidic silica gel.[4] | - Gradually increase the polarity of the mobile phase significantly. - Test compound stability on a TLC plate. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4] |
| Product is an Oil, not a Solid | - Residual solvent. - Presence of impurities. - Intrinsic property of the specific chalcone. | - Ensure complete removal of solvent under high vacuum. - Re-purify the product. - Attempt to induce crystallization by scratching the flask or adding a seed crystal. |
| Isomerization on the Column | - The acidic nature of silica gel can catalyze the cyclization of some chalcones (e.g., 2'-hydroxychalcones) into flavanones.[4] | - Use deactivated silica gel by washing with a solvent containing a small amount of a base like triethylamine (B128534) (e.g., 1%).[4] |
References
Application Notes: Quantifying Chalcone-Induced Apoptosis using Annexin V/PI Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of natural and synthetic compounds that have garnered significant interest in cancer research due to their pro-apoptotic activities.[1][2] These compounds can induce programmed cell death in various cancer cell lines through multiple mechanisms, including the activation of mitochondrial pathways and modulation of key signaling proteins like NF-κB.[3][4] A reliable method for quantifying the extent of apoptosis induced by chalcone (B49325) treatment is essential for evaluating their therapeutic potential. The Annexin V/Propidium Iodide (PI) assay is a widely used and robust flow cytometry-based method for the detection and differentiation of viable, apoptotic, and necrotic cells.[5][6]
These application notes provide a detailed protocol for utilizing Annexin V/PI staining to assess apoptosis in cells treated with chalcones.
Principle of the Assay
The Annexin V/PI apoptosis assay is based on the detection of two key cellular changes that occur during apoptosis and necrosis.
-
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner leaflet to the outer leaflet of the plasma membrane.[5][7] Annexin V is a calcium-dependent protein that has a high affinity for PS.[5][8] By conjugating Annexin V to a fluorescent dye (e.g., FITC, PE, or APC), it can be used to identify early apoptotic cells.[5]
-
Propidium Iodide (PI) Staining: Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot penetrate the intact plasma membrane of viable or early apoptotic cells.[5][9] However, in late-stage apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[5][9]
By using both Annexin V and PI simultaneously, cell populations can be distinguished into four groups:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[9]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[9]
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[9]
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Chalcone X | 10 µM | 75.6 ± 3.5 | 15.8 ± 1.2 | 7.1 ± 0.8 | 1.5 ± 0.4 |
| Chalcone X | 25 µM | 42.1 ± 4.2 | 35.2 ± 2.8 | 19.5 ± 2.1 | 3.2 ± 0.7 |
| Chalcone X | 50 µM | 15.8 ± 2.9 | 48.7 ± 3.9 | 32.4 ± 3.1 | 3.1 ± 0.6 |
| Positive Control (e.g., Staurosporine) | 1 µM | 10.5 ± 1.8 | 40.1 ± 3.3 | 45.2 ± 4.0 | 4.2 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed methodology for conducting the Annexin V/PI apoptosis assay following chalcone treatment.
Materials and Reagents:
-
Chalcone compound of interest
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Pipettes and tips
-
Flow cytometry tubes
Protocol:
-
Cell Seeding and Chalcone Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight (for adherent cells).
-
Prepare various concentrations of the chalcone compound in complete culture medium. A vehicle control (e.g., DMSO) should be included at the same final concentration as in the chalcone-treated wells.[10]
-
Treat the cells with the chalcone concentrations and the vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
A positive control for apoptosis (e.g., staurosporine) can be included.[9]
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently collect the cells from the culture flask or plate.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[11]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10] The exact volumes may vary depending on the kit manufacturer's instructions.
-
Gently vortex the tube to mix.
-
-
Incubation:
-
Incubate the stained cells for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9] Do not wash the cells after staining.
-
Analyze the samples on a flow cytometer within one hour for best results.[12]
-
Set up appropriate compensation controls (unstained cells, Annexin V-FITC only, and PI only) to correct for spectral overlap.[12]
-
Acquire data for at least 10,000 events per sample.
-
Mandatory Visualizations
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Cellular states identified by Annexin V/PI staining.
Caption: Simplified signaling pathway of chalcone-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Antitumor Activity of a Dihydroxy-Dimethoxychalcone Analog in Xenograft Models
Note: The following information is based on studies of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) , a structurally similar compound to the requested 2',4'-dihydroxy-3',6'-dimethoxychalcone. Extensive in vivo xenograft data for the specified compound was not available in the public domain at the time of this writing. The data presented here on DMC offers valuable insights into the potential antitumor activities of this class of chalcones.
Introduction
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant interest in oncology research due to their potential antitumor properties. This document outlines the in vivo antitumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a chalcone (B49325) isolated from the buds of Cleistocalyx operculatus. The provided data and protocols are derived from preclinical studies utilizing human tumor xenograft models in mice, demonstrating the compound's ability to inhibit tumor growth. These notes are intended for researchers, scientists, and drug development professionals investigating novel anticancer agents.
Data Presentation: In Vivo Efficacy of DMC
The antitumor effects of DMC have been evaluated in a solid human tumor xenograft mouse model using the human liver cancer SMMC-7721 cell line. The key quantitative data from this study is summarized below.
| Treatment Group | Average Tumor Weight (g ± SD) | Cell Line | Animal Model | Reference |
| Control | 1.42 ± 0.11 | SMMC-7721 | ICR Mice | [1][2][3] |
| DMC (150 mg/kg) | 0.59 ± 0.12 | SMMC-7721 | ICR Mice | [1][2][3] |
Flow cytometric analysis of the tumor cell population from mice treated with 150 mg/kg DMC showed a significant aneuploid peak, representing 33.60 ± 0.80% of the total cells, suggesting an induction of apoptosis.[2][3][4]
Experimental Protocols
This section provides a detailed methodology for the in vivo xenograft studies based on the available literature.
Cell Culture and Animal Models
-
Cell Line: Human liver cancer SMMC-7721 cells were used for tumor implantation.[1][2]
-
Animal Model: Inbred ICR mice were utilized for the xenograft study.[4] The animals should be housed in a pathogen-free environment with controlled temperature and humidity and provided with sterile food and water ad libitum. All animal procedures must be performed in accordance with institutional animal care and use guidelines.
Xenograft Model Establishment
-
SMMC-7721 cells are harvested during the logarithmic growth phase.
-
A suspension of the cells in a suitable medium (e.g., PBS) is prepared.
-
A specific number of cells (e.g., 1 x 107 cells) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size before the commencement of treatment.
Drug Administration
-
Compound Preparation: 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) is dissolved in a suitable vehicle for injection.
-
Dosage and Route: Mice in the treatment group receive intraperitoneal injections of DMC at a dose of 150 mg/kg.[1][2][3] The control group receives injections of the vehicle only.
-
Treatment Schedule: The frequency and duration of the treatment should be clearly defined (e.g., daily injections for a specified number of days).
Assessment of Antitumor Activity
-
Tumor Measurement: Tumor volume should be measured regularly (e.g., every other day) using calipers. The tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Body Weight: The body weight of the mice should be monitored throughout the experiment as an indicator of systemic toxicity.[1]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1][2][3]
Statistical Analysis
-
The data on tumor weight and volume should be presented as the mean ± standard deviation (SD).
-
Statistical significance between the treatment and control groups should be determined using an appropriate statistical test, such as a t-test. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo xenograft study of DMC.
Signaling Pathways
The antitumor activity of DMC and similar chalcones is attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and drug resistance.
1. PI3K/Akt/mTOR Pathway
DMC has been shown to induce apoptosis and cell cycle arrest by inhibiting the PI3K/Akt signaling pathway.[1][5] This pathway is a critical regulator of cell survival and proliferation.
Caption: DMC inhibits the PI3K/Akt/mTOR signaling pathway.
2. Nrf2/ARE Pathway and Drug Resistance
DMC has also been found to reverse drug resistance by suppressing the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress and drug efflux.[6]
Caption: DMC suppresses the Nrf2/ARE pathway to reverse drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a potent Nrf2/ARE pathway inhibitor, reverses drug resistance by decreasing glutathione synthesis and drug efflux in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential: Cell Cycle Arrest at G2/M Phase by 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Application Note
Introduction
Recent studies have highlighted the potential of chalcones, a class of natural compounds, in cancer therapy. One such compound, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), has demonstrated significant anti-proliferative effects by inducing cell cycle arrest at the G2/M phase in triple-negative breast cancer cells (MDA-MB-231). This document provides a comprehensive overview of the mechanism, experimental protocols, and data interpretation related to the G2/M arrest induced by DMC, offering a valuable resource for researchers in oncology and drug development.
The G2/M checkpoint is a critical control point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. Agents that can trigger arrest at this phase are of significant interest as potential anti-cancer therapeutics. DMC has been shown to exert its effect through a dual mechanism: the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway. This leads to the downstream suppression of key G2/M transition regulators, including Cdc2, Cdc25C, and Cyclin B1.
Data Presentation
The anti-proliferative and cell cycle effects of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) have been quantified in various studies. The following tables summarize the key findings.
Table 1: Cytotoxicity of DMC on Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 29.5 |
IC50 values represent the concentration of DMC required to inhibit the growth of 50% of the cell population.
Table 2: Effect of DMC on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.2% | 15.3% | 29.5% |
| DMC (29.5 µM) | 30.1% | 10.4% | 59.5% |
Data represents the percentage of cells in each phase of the cell cycle after treatment with DMC for 24 hours.
Table 3: Effect of DMC on the Expression of G2/M Regulatory Proteins
| Protein | Change in Expression upon DMC Treatment |
| Cdc2 | Decreased |
| Cdc25C | Decreased |
| Cyclin B1 | Decreased |
| p21 | Increased |
| p27 | Increased |
Changes in protein expression were observed in MDA-MB-231 cells treated with DMC.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols for investigating the effects of DMC on G2/M cell cycle arrest.
1. Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
DMC Treatment: A stock solution of DMC is prepared in dimethyl sulfoxide (B87167) (DMSO). Cells are seeded in appropriate culture vessels and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of DMC or DMSO as a vehicle control.
2. Cell Cycle Analysis by Flow Cytometry
-
Harvesting: After treatment, cells are harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.
3. Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against Cdc2, Cdc25C, Cyclin B1, p21, p27, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Tubulin Polymerization Assay
-
Principle: This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin monomers.
-
Procedure: Purified tubulin is incubated with a GTP-containing buffer in the presence or absence of DMC. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. Known tubulin inhibitors (e.g., colchicine) can be used as positive controls.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DMC-Induced G2/M Arrest
Caption: Signaling pathway of DMC-induced G2/M cell cycle arrest.
Experimental Workflow for Investigating DMC Effects
Caption: Experimental workflow for studying DMC-induced G2/M arrest.
Application Notes and Protocols: Inhibition of Microtubule Polymerization by Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize is crucial for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The critical role of microtubule dynamics in mitosis makes them a prime target for the development of anticancer therapeutics.[2][3] Tubulin inhibitors disrupt these dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2][4]
Chalcones, a class of naturally occurring and synthetic compounds characterized by an α,β-unsaturated ketone core, have emerged as a promising class of microtubule-targeting agents.[2][5] Many chalcone (B49325) derivatives exert their antimitotic effects by binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts the formation of the mitotic spindle.[5][6][7] This document provides detailed application notes and protocols for researchers investigating the inhibition of microtubule polymerization by chalcone derivatives.
Mechanism of Action
Chalcone derivatives typically function as microtubule destabilizing agents.[8] By binding to the colchicine (B1669291) site on β-tubulin, they prevent the conformational changes required for the incorporation of tubulin dimers into growing microtubules.[1][6] This shifts the equilibrium towards depolymerization, leading to a net loss of microtubule polymers. The disruption of the microtubule network activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[5][9] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[8][10]
Below is a diagram illustrating the signaling pathway of microtubule polymerization and its inhibition by chalcone derivatives.
Quantitative Data Summary
The following tables summarize the in vitro activity of various chalcone derivatives from published studies. This data allows for a comparative analysis of their potency in inhibiting tubulin polymerization and cancer cell proliferation.
Table 1: Inhibition of Tubulin Polymerization by Chalcone Derivatives
| Compound ID | Description | Tubulin IC50 (µM) | Reference |
| 11a | Chalcone analog | 4.51 ± 0.13 | [5] |
| 21a | Naphthalene-chalcone derivative | 8.4 | [5] |
| 23a | Amino-chalcone derivative | 7.1 | [5] |
| 41a | Chalcone-like derivative | < 2 | [5] |
| 43a | Chalcone oxime derivative | 1.6 | [5] |
| TUB091 | (E)-3-(3''-amino-4''-methoxyphenyl)-1-(5'-methoxy-3',4'-methylendioxyphenyl)-2-methylprop-2-en-1-one | Not explicitly stated, but inhibits at nM concentrations | [6] |
| Compound 3d | Novel chalcone derivative | 1.42 µg/mL | [11] |
| Compound 12k | Novel chalcone derivative | Not explicitly stated, but confirmed to inhibit | [8] |
| PMMB-259 | Chalcone-containing shikonin (B1681659) derivative | Potent inhibitor | [12] |
| Compound 2e | Thiazole-based chalcone | 7.78 | [13] |
Table 2: Anti-proliferative Activity of Chalcone Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | GI50/IC50 (µM) | Reference |
| 11a | MCF-7 (Breast) | 5.43 ± 0.17 | [5] |
| 11a | HepG2 (Liver) | 1.80 ± 0.50 | [5] |
| 18 | 21 tumor cell lines | 0.09 - 1.30 | [5] |
| 21a | MCF-7 (Breast) | 1.42 ± 0.15 | [5] |
| 23a | HepG2 (Liver) | 0.15 - 0.34 | [5] |
| 23a | HCT116 (Colon) | 0.15 - 0.34 | [5] |
| 29a | HeLa (Cervical) | 0.37 | [5] |
| 29a | HT29 (Colon) | 0.16 | [5] |
| 29a | MCF-7 (Breast) | 0.17 | [5] |
| 30a | A549 (Lung) | 0.0035 ± 0.015 | [5] |
| 30a | HCT116 (Colon) | 0.0035 ± 0.015 | [5] |
| 30a | HeLa (Cervical) | 0.0035 ± 0.015 | [5] |
| 36a-b | A549, MCF-7, MCF/7-MX, HEPG2 | 7.05 - 63.43 | [5] |
| 43a | A549 (Lung) | 2.1 | [5] |
| 43a | HeLa (Cervical) | 3.5 | [5] |
| 43a | MCF-7 (Breast) | 3.6 | [5] |
| Compound 5a | SiHa, C-33A, HeLa, HeLa/DDP | 2.28 - 7.77 | [14] |
| Compound 3d | MCF-7 (Breast) | 0.03 µg/mL | [11] |
| Compound 3d | A549 (Lung) | 0.95 µg/mL | [11] |
| TUB091 | Endothelial and tumor cells | 0.001 - 0.004 | [6] |
| Compound 12k | Various, including multidrug resistant lines | 3.75 - 8.42 | [8] |
| FC116 | HCT116 (Colon) | 0.00452 | [15] |
| FC116 | CT26 (Colon) | 0.01869 | [15] |
Experimental Workflow
A systematic approach is required to evaluate the potential of chalcone derivatives as microtubule polymerization inhibitors. The following diagram outlines a typical experimental workflow.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.[1]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution (100 mM)
-
Chalcone derivatives and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO
-
96-well clear bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v). Keep on ice.
-
Preparation of Assay Plate: Add 10 µL of various concentrations of the chalcone derivative (or DMSO vehicle control) to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: To each well, add 100 µL of the tubulin solution and 1 µL of GTP stock solution. Mix gently by pipetting.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[1]
-
Data Analysis: Plot absorbance versus time. Calculate the percentage of inhibition for each chalcone concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Chalcone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the chalcone derivatives for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 or IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Chalcone derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the chalcone derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Microscopy for Microtubule Visualization
This method allows for the direct visualization of the microtubule network within cells.
Materials:
-
Cancer cell lines
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
Chalcone derivatives
-
4% paraformaldehyde in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the chalcone derivative as desired.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.5% Triton X-100.
-
Blocking and Staining: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Observe the changes in the microtubule network architecture in treated cells compared to control cells. Chalcone-treated cells are expected to show a diffuse tubulin staining pattern indicative of microtubule depolymerization.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antivascular and antitumor properties of the tubulin-binding chalcone TUB091 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel chalcone derivatives as a new class of microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Chalcone-Containing Shikonin Derivatives as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and synthesis of novel imidazole-chalcone derivatives as microtubule protein polymerization inhibitors to treat cervical cancer and reverse cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxychalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of an appropriately substituted aromatic ketone and an aromatic aldehyde.[3][4] For the synthesis of this compound, this would involve the reaction of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone with a suitable benzaldehyde (B42025) derivative.
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis typically begins with a Claisen-Schmidt condensation reaction between 2',4'-dihydroxy-3',6'-dimethoxyacetophenone and benzaldehyde. The choice of these starting materials determines the final substitution pattern of the chalcone (B49325).[5]
Q3: What are some alternative, "greener" synthesis methods to improve yield and reduce reaction times?
A3: Green chemistry approaches can significantly improve the synthesis. Microwave-assisted and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times from hours to minutes and increase product yields. Additionally, solvent-free grinding techniques have been reported to provide higher yields compared to conventional reflux methods, require less solvent, have shorter reaction times, and can be performed at ambient temperature.[6][7]
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[4] A suitable solvent system, for example, ethyl acetate:n-hexane (3:7 v/v), can be used to track the consumption of the starting materials and the formation of the product.[4]
Q5: What are the common purification methods for the synthesized chalcone?
A5: The crude product can be purified by several methods. Recrystallization from a suitable solvent, such as ethanol (B145695), is a common technique to obtain pure crystalline this compound.[4] Column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is also a highly effective purification method.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the Claisen-Schmidt condensation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: Molar ratios of the acetophenone (B1666503) and benzaldehyde are not optimal. 2. Ineffective Catalyst: The base (e.g., NaOH, KOH) or acid catalyst is weak, impure, or used in an incorrect amount.[8] 3. Suboptimal Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions.[8] 4. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.[8] 5. Poor Quality Starting Materials: Reactants or solvents are impure.[8] | 1. Optimize Stoichiometry: Start with a 1:1 molar ratio of the acetophenone to the benzaldehyde. A slight excess (1.05 to 1.2 equivalents) of the benzaldehyde can be considered.[8] 2. Catalyst Optimization: For base-catalyzed reactions, use a strong base like NaOH or KOH (typically 1-2 equivalents).[8] Ensure the catalyst is fresh and of high purity. 3. Temperature Control: For conventional heating, maintain a temperature range of 25-50°C. For microwave-assisted synthesis, temperatures can be higher, but should be optimized.[5] 4. Monitor Reaction: Use TLC to monitor the reaction until the starting materials are consumed. Reaction times can range from a few hours to 48 hours for conventional methods.[4] 5. Purify Starting Materials: Ensure the purity of the acetophenone, benzaldehyde, and solvents before starting the reaction. |
| Formation of Side Products | 1. Self-condensation of the Ketone: The enolizable acetophenone can react with itself, especially at higher temperatures or with prolonged reaction times. 2. Cannizzaro Reaction of the Aldehyde: If the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base. | 1. Control Reaction Conditions: Maintain the optimal reaction temperature and time. Slow, dropwise addition of the aldehyde to the mixture of the ketone and base can minimize self-condensation.[8] 2. Use Appropriate Base Concentration: Avoid excessively high concentrations of the base. |
| Difficult Product Purification | 1. Oily Product: The product does not crystallize easily.[8] 2. Co-precipitation of Impurities: Side products crystallize along with the desired chalcone.[8] 3. Product is Highly Soluble in Recrystallization Solvent: This leads to low recovery.[8] | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal of the product (if available), or cooling the solution for an extended period.[8] 2. Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel. 3. Solvent Screening for Recrystallization: Test a variety of solvents or solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. |
Data Summary
Table 1: Comparison of Different Synthesis Methods for Chalcones
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Conventional Stirring | NaOH | Ethanol | 24-48 hours | 65-70 | [4][7] |
| Grinding | Solid NaOH | Solvent-free | 15 minutes | 70-84 | [7][9] |
| Ultrasound-Assisted | NaOH | Ethanol | Shorter time | High | |
| Microwave-Assisted | - | Acetic Acid | 15-30 minutes | High | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol is adapted from standard procedures for chalcone synthesis.[4]
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (1 equivalent) in ethanol. Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (1-2 equivalents).
-
Addition of the Aldehyde: Stir the mixture at room temperature for approximately 15 minutes. To the stirred solution, add benzaldehyde (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7 v/v).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is acidic (pH 2-3). A solid precipitate of the chalcone will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from ethanol to obtain pure crystalline this compound.[4]
Protocol 2: Green Synthesis using the Grinding Method
This protocol is based on the reported high-yield, solvent-free synthesis of similar chalcones.[7][9]
-
Mixing of Reactants: In a mortar, place 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (1 equivalent), benzaldehyde (1 equivalent), and solid sodium hydroxide (NaOH) (1-2 equivalents).
-
Grinding: Grind the mixture with a pestle for approximately 15 minutes at room temperature. The reaction is initiated by the friction and localized heat generated during grinding.
-
Work-up and Isolation: After grinding, add cold 10% hydrochloric acid to the reaction mixture to neutralize the base and precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Workflow for the Claisen-Schmidt condensation synthesis.
Caption: Troubleshooting guide for chalcone synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side products in the Claisen-Schmidt condensation for synthesizing chalcones.
Troubleshooting Guide
Issue 1: Low Yield of Chalcone (B49325) Product
Q: My Claisen-Schmidt reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in a Claisen-Schmidt condensation can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. A systematic approach to troubleshooting is recommended.[1]
Possible Causes & Solutions:
-
Inappropriate Catalyst or Base Concentration: The choice and concentration of the base are critical. While strong bases like NaOH or KOH are commonly used, excessively high concentrations can promote side reactions.[2] Insufficient catalyst may lead to an incomplete reaction.[1]
-
Solution: Use a fresh batch of catalyst or titrate the existing one to verify its concentration. For base-catalyzed reactions, sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are common choices.[3]
-
-
Suboptimal Reaction Temperature: The reaction is often conducted at room temperature.[2] Higher temperatures can favor the dehydration step to form the chalcone but may also lead to the formation of undesired by-products.[1] Conversely, a temperature that is too low may result in a slow or incomplete reaction.[1]
-
Solution: Systematically vary the reaction temperature. While many Claisen-Schmidt condensations proceed well at room temperature, some may require gentle heating (e.g., 40-60 °C).[3]
-
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial.
-
Solution: An excess of the enolizable ketone is sometimes used to ensure the complete consumption of the aldehyde.[2]
-
-
Poor Reagent Quality: Impurities in the starting materials, such as cinnamic acid from the oxidation of cinnamaldehyde, can inhibit the reaction.[2]
-
Solution: Ensure reagents are pure. If necessary, distill aldehydes before use.[2]
-
-
Inefficient Mixing: In heterogeneous reactions, particularly in solvent-free methods, inefficient mixing can lead to incomplete reactions.[2]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TTC). If starting materials are still present after a significant amount of time, consider extending the reaction time or adjusting the temperature.[4]
-
-
Product Precipitation Issues: Chalcone products often precipitate from the reaction mixture, allowing for easy isolation by filtration.[4] If the product remains dissolved, this can complicate purification and lead to lower isolated yields.[4]
Issue 2: Presence of Multiple Spots on TLC Plate, Indicating Side Products
Q: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides unreacted starting materials, common side products in a Claisen-Schmidt condensation need to be addressed to improve the purity and yield of the desired chalcone.
Common Side Products and Minimization Strategies:
-
Self-Condensation of the Ketone: This occurs when the enolate of a ketone attacks another molecule of the same ketone.[5] This is particularly problematic when the ketone is highly enolizable.[2]
-
Minimization:
-
Slowly add the ketone to a mixture of the aldehyde and the base.[3]
-
Use a non-enolizable aldehyde, such as benzaldehyde (B42025), which lacks α-hydrogens.[5]
-
Pre-form the enolate of the ketone by adding it to a strong, non-nucleophilic base like Lithium diisopropylamide (LDA), and then slowly add the aldehyde.[5]
-
-
-
Cannizzaro Reaction: This is a disproportionation reaction of a non-enolizable aldehyde in the presence of a strong base, yielding an alcohol and a carboxylic acid.[5][6] This side reaction competes with the Claisen-Schmidt condensation as both are promoted by strong bases.[5]
-
Michael Addition: The enolate of the ketone can add to the newly formed chalcone (an α,β-unsaturated ketone) via a Michael addition, leading to a higher molecular weight byproduct, which is often oily.[3][7]
-
Bis-condensation Product: This occurs when a ketone with two alpha-carbon positions, like acetone, reacts with two equivalents of the aldehyde.[4][8]
-
Minimization:
-
Use a stoichiometric ratio of ketone to aldehyde (1:1) or a slight excess of the ketone.[4]
-
-
-
Aldol (B89426) Addition Product: This is the initial β-hydroxy ketone formed before dehydration. The dehydration step to form the chalcone can sometimes be slow.[4]
-
Promotion of Dehydration:
-
Use stronger bases or higher temperatures to promote the dehydration step.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a crossed aldol condensation.[1] The reaction is typically base-catalyzed and involves the following steps:
-
Enolate Formation: A strong base removes an α-hydrogen from the ketone to form an enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.
-
Aldol Addition: A β-hydroxy ketone (aldol adduct) is formed.
-
Dehydration: The aldol adduct readily dehydrates (loses a molecule of water) to form the stable, conjugated α,β-unsaturated ketone, which is the chalcone.[9]
Q2: Which type of catalyst is better for chalcone synthesis, acid or base?
A2: Both acid and base catalysts can be used for Claisen-Schmidt condensation, but base catalysis is more common for chalcone synthesis.[4]
-
Base Catalysis: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and cost-effective catalysts.[4]
-
Acid Catalysis: Acids like HCl or Lewis acids such as AlCl₃ can also be employed.[4]
Q3: What are some "green" chemistry approaches to minimize side products and improve yields?
A3: Several green chemistry methods have been developed for chalcone synthesis that can improve yields, reduce reaction times, and minimize waste.[10]
-
Solvent-Free Grinding: Grinding the reactants with a solid catalyst is an effective and environmentally friendly method.[4][11] One study reported a 32.6% yield for a grinding method compared to 9.2% for a reflux method for the same reaction.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and increase yields by providing uniform and rapid heating.[10]
-
Micellar Catalysis: The use of surfactants like cetyltrimethylammonium bromide (CTAB) in water can create micelles that act as microreactors, promoting the reaction and sometimes leading to purer products that can be isolated by simple filtration.[12]
Q4: How can I effectively purify my chalcone product from the reaction mixture?
A4: Purification is often necessary to isolate the desired chalcone from unreacted starting materials and side products.[5]
-
Precipitation and Filtration: In many cases, the chalcone product is a solid that precipitates from the reaction mixture upon cooling or by pouring the mixture into cold water.[3][4] The solid can then be collected by vacuum filtration.[13]
-
Recrystallization: This is a common technique to purify the crude solid product. A suitable solvent is one that dissolves the compound when hot but not when cold.[2] Ethanol is a frequently used solvent for recrystallizing chalcones.[9]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective in separating it from impurities, column chromatography is a powerful purification method.[3]
Data Presentation
Table 1: Comparison of Different Catalysts and Conditions on Chalcone Yield.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| NaOH | Ethanol | Room Temp | 24 h | 59 | [12] |
| KOH | Ethanol | Reflux | Several hours | Not specified | [11] |
| Ba(OH)₂ | Solvent-free | Not specified | Not specified | Not specified | [1] |
| Mg(HSO₄)₂ | Solvent-free | Not specified | Not specified | Good yields | [14] |
| Fruit peel ash | Green solvent/Neat | Room Temp | 10 min - 1 h | Not specified | [10] |
| NaOH | Grinding (Solvent-free) | Room Temp | 5 min | 98 | [15] |
Table 2: Effect of Surfactant on Chalcone Synthesis in Micellar Media.
| Surfactant | Base | Yield (%) | Reference |
| CTAB | NaOH | 80 | [12] |
| SDS | NaOH | Not specified | [12] |
| Brij 35 | NaOH | 70 | [12] |
| Triton X-100 | NaOH | 70 | [12] |
| Kolliphor EL | NaOH | Not specified | [12] |
| Tween 80 | NaOH | 85 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Chalcone Synthesis via Reflux
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the ketone (1 equivalent) in ethanol.[4]
-
Catalyst Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.[4]
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[4]
-
Purification: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol.[9]
Protocol 2: Green Synthesis of Chalcones via Grinding
-
Reactant and Catalyst Preparation: In a mortar, add the acetophenone (B1666503) (1 equivalent) and solid KOH (catalytic amount).[11]
-
Grinding: Grind the mixture with a pestle for a specified time (e.g., 30 minutes).[11]
-
Aldehyde Addition: Add the benzaldehyde (1 equivalent) to the mixture and continue grinding for the recommended duration (e.g., 50 minutes).[11] The progress of the reaction can often be monitored by a change in color and consistency.[4]
-
Work-up: After the reaction is complete, add cold water to the mixture and stir.[4]
-
Isolation: Collect the solid product by vacuum filtration and wash it with water.[4]
-
Purification: If necessary, recrystallize the product from an appropriate solvent.
Visualizations
Caption: Troubleshooting workflow for addressing low chalcone yields.
Caption: Competing reaction pathways in a Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. benchchem.com [benchchem.com]
- 10. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 15. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chalcone Synthesis via Grinding Technique
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chalcone (B49325) synthesis using the environmentally friendly grinding technique.
Frequently Asked Questions (FAQs)
Q1: Why is my chalcone yield consistently low when using the grinding technique?
A1: Low yields in solvent-free chalcone synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: The choice of catalyst, molar ratios of reactants, and grinding time are crucial. While traditional methods use strong bases like NaOH or KOH, the efficiency of these can vary depending on the specific substrates.[1]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction's progress, for instance by observing color changes, is important.[1] If starting materials are still present, consider extending the grinding time.
-
Physical State of Reactants: The success of solvent-free synthesis can be correlated with the melting points of the reactants and the final chalcone product.[2][3] Reactions involving low-melting-point solids or liquids may proceed more readily.
-
Purity of Reactants: Ensure the purity of your starting materials, as impurities can impede the reaction and lead to lower yields.[4]
Q2: I am observing the formation of multiple products or side products. How can I improve the selectivity?
A2: The formation of side products is a common challenge. Here are some strategies to enhance selectivity towards the desired chalcone:
-
Michael Addition: A frequent side reaction is the Michael addition of the enolate to the newly formed chalcone.[2][5] To minimize this, you can try using a slight excess of the aldehyde.[5]
-
Cannizzaro Reaction: Benzaldehydes lacking α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base.[1][5] Using a milder base or carefully controlling the stoichiometry can help mitigate this.
-
Intermediate Ketol Adduct: The intermediate β-hydroxy ketone (ketol) may not fully dehydrate to the chalcone.[2][5] Ensuring thorough grinding can help drive the reaction to completion.
Q3: My product is difficult to purify. What are the best purification strategies for chalcones synthesized by grinding?
A3: Purification can be challenging due to the presence of unreacted starting materials or side products.
-
Initial Work-up: After grinding, the reaction mixture is typically a solid paste. Adding water and continuing to grind can help break up the solid. The crude product can then be collected by suction filtration and washed thoroughly with water to remove the base catalyst and other water-soluble impurities.[5]
-
Recrystallization: Although the crude product from grinding is often of high purity, it can be further purified by recrystallization from a suitable solvent, such as 95% ethanol.[5][6]
Q4: What are the advantages of the grinding technique over conventional solvent-based methods for chalcone synthesis?
A4: The grinding technique offers several advantages, aligning with the principles of green chemistry:
-
Higher Yields: In many cases, grinding methods provide higher yields compared to conventional reflux methods.[7][8]
-
Shorter Reaction Times: Reactions are often completed in a much shorter time frame, typically within minutes.[9][10]
-
Environmental Friendliness: This method is solvent-free, reducing chemical waste and environmental impact.[9][11]
-
Simplicity: The procedure is operationally simple, requiring just a mortar and pestle.[10][12]
Troubleshooting Guide
Below is a decision tree to help troubleshoot low-yield chalcone synthesis reactions when using the grinding technique.
Caption: Decision tree for troubleshooting low-yield chalcone synthesis reactions.
Data Presentation
Table 1: Comparison of Solvent-Based vs. Solvent-Free Methods for Chalcone Synthesis
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Reflux | KOH | Not specified | Not specified | 9.2% | [5] |
| Grinding | KOH | Room Temp. | Not specified | 32.6% | [5] |
| Grinding | NaOH | Room Temp. | 10 min | High yields | [5] |
| Solvent-Free | NaOH | Room Temp. | Not specified | High yields | [5] |
| Grinding | NaOH | Room Temp. | 15 min | 70% | [13] |
| Conventional | NaOH (50%) | Not specified | 24 hours | 65% | [13] |
Experimental Protocols
Protocol 1: Solvent-Free Claisen-Schmidt Condensation (Grinding Method)
This protocol is a green and often high-yielding alternative for chalcone synthesis.[5]
-
Combine Reactants: In a mortar, combine the acetophenone (B1666503) derivative (1 equivalent), the benzaldehyde (B42025) derivative (1 equivalent), and solid sodium hydroxide (B78521) (1 equivalent).
-
Grinding: Grind the mixture with a pestle for approximately 10-15 minutes.[5][13] The reaction mixture may become a colored paste or solid.
-
Isolation: Add water to the mortar and continue to grind to break up the solid. Collect the crude product by suction filtration.
-
Washing: Wash the solid product thoroughly with water to remove any remaining NaOH.
-
Purification: Although the crude product is often of high purity, it can be further purified by recrystallization from 95% ethanol.
Protocol 2: General Claisen-Schmidt Condensation using KOH (Grinding Method)
This protocol provides an alternative base for the grinding method.[7]
-
Initial Grinding: Grind the acetophenone (0.005 mol) and potassium hydroxide (0.84 g) for 30 minutes.
-
Addition of Aldehyde: Add the benzaldehyde (0.005 mol) to the mixture and grind for an additional 50 minutes.
-
Workup: Dilute the mixture with cold deionized water and let it stand at room temperature for 24 hours.
-
Extraction: Extract the product with chloroform (B151607) (3 x 10 mL).
-
Isolation: Evaporate the organic phase to obtain the chalcone product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones using the grinding technique.
Caption: General workflow for the synthesis and purification of substituted chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
- 10. rjpn.org [rjpn.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solubility of 2',4'-dihydroxy-3',6'-dimethoxychalcone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) in Dimethyl Sulfoxide (DMSO) and methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO versus methanol?
-
DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is generally an excellent solvent for a wide range of organic compounds, including chalcones. The polarizability of the molecule influences its solubility, and polar aprotic solvents often dissolve these compounds effectively[1].
-
Methanol: As a polar protic solvent, methanol's ability to dissolve chalcones can be more moderate. Some studies indicate that as solvent polarity increases, particularly with polar protic solvents like methanol and ethanol, the solubility of chalcones may decrease due to stronger intermolecular interactions within the compound itself[2][3][4].
Therefore, it is anticipated that this compound will exhibit higher solubility in DMSO than in methanol. Experimental verification is crucial.
Q2: What factors can influence the solubility of this compound?
A2: Several factors can significantly impact the observed solubility:
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility.
-
Purity of the Solvent: DMSO is highly hygroscopic; absorbed water can reduce its solvating power for hydrophobic compounds. It is recommended to use fresh, anhydrous grade DMSO.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature[5]. Gentle heating can be used to increase the amount of dissolved solute.
-
Physical Form: The crystalline structure and particle size of the solid can affect the rate of dissolution. A fine powder will dissolve faster than large crystals.
-
pH of the Solution: For experiments involving aqueous buffers, the pH can be a critical factor, although it is less relevant for pure DMSO or methanol stock solutions.
Q3: What are the best practices for preparing a stock solution of this chalcone (B49325)?
A3: To ensure reliable and reproducible experimental results, follow these best practices:
-
Use High-Purity Ingredients: Start with a well-characterized compound and anhydrous, high-purity solvents.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the compound.
-
Proper Mixing: After adding the solvent, ensure thorough mixing by vortexing. If necessary, use a sonicator bath to break up aggregates and facilitate dissolution[6].
-
Gentle Warming: If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) can be applied, but be cautious of potential compound degradation at higher temperatures[7].
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[8][9]. Ensure vials are tightly sealed to prevent solvent evaporation and water absorption.
-
Verification: After preparation, visually inspect the solution to ensure it is clear and free of any particulate matter.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q4: My this compound is not dissolving completely, even after vortexing. What should I do?
A4: Incomplete dissolution is a common issue. Follow the troubleshooting workflow below to address the problem systematically.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This "salting out" effect occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. Here are several strategies to mitigate this:
-
Reduce the Final Concentration: The most common reason for precipitation is that the final concentration in the aqueous medium is above the compound's aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your medium is sufficient to help maintain solubility, but low enough to avoid cytotoxicity (typically ≤ 0.5%)[9][10].
-
Modify the Dilution Method: Instead of adding the stock solution directly to the bulk of the aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing. Alternatively, perform serial dilutions in the final medium to gradually decrease the solvent concentration[10].
-
Use Co-solvents: If compatible with your experimental system, incorporating a small amount of a co-solvent like PEG400 or Tween 80 in the final aqueous solution can help maintain solubility[9].
-
Pre-warm the Medium: Gently warming the aqueous medium to 37°C before adding the compound stock can sometimes improve solubility[10].
Experimental Protocols
Protocol 1: Determination of Saturated Solubility
This protocol provides a method to determine the saturated solubility of this compound in DMSO and methanol.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Anhydrous, high-purity Methanol
-
Calibrated analytical balance
-
Vortex mixer and/or shaker
-
Thermostatically controlled incubator or water bath
-
Microcentrifuge
-
Calibrated pipettes
-
UV-Vis Spectrophotometer and cuvettes
Methodology:
-
Preparation: To a series of vials, add a pre-weighed excess amount of the chalcone (e.g., 20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO or methanol) to each vial.
-
Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification:
-
Prepare a standard curve of the chalcone in the respective solvent at known concentrations.
-
Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of your standard curve.
-
Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the compound's λmax.
-
Calculate the concentration of the diluted sample using the standard curve, then account for the dilution factor to determine the concentration of the saturated solution.
-
-
Data Reporting: Express the solubility in units of mg/mL or molarity (mM).
Data Presentation
Quantitative solubility data should be recorded systematically to allow for clear comparison. Use the table below to log your experimental findings.
| Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mM) | Observations |
| DMSO | 25 | e.g., Clear yellow solution | ||
| DMSO | 37 | e.g., Dissolved faster than at 25°C | ||
| Methanol | 25 | e.g., Required sonication to dissolve | ||
| Methanol | 37 | e.g., Some precipitate remained |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Photodegradation and Photostability of Chalcone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photodegradation and photostability of chalcone (B49325) derivatives under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the primary photochemical reactions that chalcone derivatives undergo upon UV irradiation?
A1: Chalcone derivatives typically undergo two main types of photochemical reactions upon UV irradiation:
-
E/Z (trans/cis) Photoisomerization: The most common reaction is the isomerization around the central carbon-carbon double bond, converting the generally more stable E-isomer (trans) to the Z-isomer (cis). This process is often reversible, with the Z-isomer reverting to the E-isomer thermally or upon irradiation at a different wavelength.[1][2]
-
[2+2] Cycloaddition (Photodimerization): Chalcones can also undergo photodimerization, where two molecules react to form a cyclobutane (B1203170) ring.[3] This is a [2+2] cycloaddition reaction and can lead to different stereoisomers of the dimer.[4]
Q2: What factors influence the photostability of chalcone derivatives?
A2: The photostability of chalcone derivatives is influenced by several factors:
-
Substituents: The type and position of substituents on the aromatic rings can significantly impact photostability. Electron-donating groups (e.g., methoxy, hydroxyl) can affect the electronic distribution of the molecule and, in some cases, enhance stability, while electron-withdrawing groups may have the opposite effect.[5] The presence of a hydroxyl group at the ortho position to a carbonyl group has been found to increase stability.[6]
-
Solvent: The polarity of the solvent can influence the rate and pathway of photodegradation.[7] Stability has been observed to improve in short-chain alcohols like methanol (B129727) and isopropanol (B130326) compared to non-polar solvents.[6]
-
Wavelength of Irradiation: The wavelength of UV radiation is a critical factor. UVB or UVA radiation can significantly affect the stability of chalcone derivatives that absorb at those specific wavelengths.[2]
-
pH: The pH of the solution can influence the photochemistry, especially for chalcone derivatives with pH-sensitive functional groups like hydroxyls.[8]
Q3: How can I monitor the photodegradation of my chalcone derivative?
A3: The most common techniques for monitoring the photodegradation of chalcone derivatives are:
-
UV-Vis Spectroscopy: This technique is used to track the decrease in absorbance at the maximum absorption wavelength (λmax) of the chalcone over time. The appearance of new absorption bands can indicate the formation of photoproducts.[2][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the parent chalcone and its photoproducts. A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products can be monitored over the irradiation period.[9][10]
Q4: What are some expected changes in the UV-Vis spectrum during a photodegradation experiment?
A4: During a photodegradation experiment, you can expect to see:
-
A decrease in the absorbance at the λmax of the parent chalcone, indicating its degradation.[2]
-
The appearance of isosbestic points, which suggest a clean conversion of one species to another (e.g., E to Z isomer).[2]
-
The growth of new absorption bands at different wavelengths, corresponding to the formation of photoproducts like the Z-isomer or photodimers.[2]
Troubleshooting Guides
Issue 1: Rapid or Complete Degradation of the Chalcone Derivative
| Possible Cause | Suggested Solution |
| High UV Lamp Intensity | Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample. |
| Inherent Instability of the Derivative | Some chalcone derivatives are inherently unstable.[6] Consider modifying the chemical structure by introducing stabilizing groups (e.g., an ortho-hydroxyl group). |
| Reactive Solvent | The solvent may be participating in the degradation process. Try switching to a less reactive or more stabilizing solvent, such as ethanol (B145695) or methanol.[6] |
| Presence of Photosensitizers | Impurities in the sample or solvent could be acting as photosensitizers. Ensure high purity of the chalcone derivative and use high-purity solvents. |
Issue 2: No Observable Degradation or Very Slow Degradation
| Possible Cause | Suggested Solution |
| Low UV Lamp Intensity or Incorrect Wavelength | Ensure the UV lamp is functioning correctly and emitting at a wavelength that is absorbed by the chalcone derivative. Check the lamp's specifications and age. |
| High Photostability of the Derivative | The chalcone derivative may be highly photostable under the experimental conditions. Consider increasing the UV intensity or the duration of the experiment. |
| Inappropriate Solvent | The solvent may be quenching the excited state of the chalcone. Experiment with a range of solvents with different polarities.[7] |
| Concentration Effects | At very high concentrations, self-quenching or inner filter effects can reduce the efficiency of the photoreaction. Try diluting the sample. |
Issue 3: Complex Mixture of Products Observed in HPLC
| Possible Cause | Suggested Solution |
| Multiple Photoreaction Pathways | The chalcone derivative may be undergoing several concurrent photochemical reactions (e.g., isomerization, dimerization, and solvent addition). |
| Secondary Photodegradation | The initial photoproducts may be further degrading upon continued UV exposure. Analyze samples at shorter time intervals to identify primary products. |
| Reaction with Solvent or Oxygen | The excited state of the chalcone may be reacting with the solvent or dissolved oxygen. Degas the solution with nitrogen or argon before and during irradiation to minimize reactions with oxygen. |
Issue 4: Irreproducible Results
| Possible Cause | Suggested Solution |
| Fluctuations in UV Lamp Output | The output of UV lamps can vary with age and temperature. Use a radiometer to monitor the lamp intensity and ensure consistent irradiation conditions. |
| Inconsistent Sample Preparation | Ensure that the concentration of the chalcone derivative, the solvent, and the sample volume are identical for all experiments. |
| Temperature Variations | Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during irradiation. |
| Inconsistent Analytical Procedure | Ensure that the HPLC or UV-Vis spectrophotometer is properly calibrated and that the analytical method is validated for reproducibility. |
Data Presentation
Table 1: Photostability of Selected Chalcone Derivatives Under UV Irradiation
| Chalcone Derivative | Solvent | Irradiation Wavelength (nm) | Observation | Reference |
| Unsubstituted Chalcone | Ethanol | Solar Simulator | ~50% decomposition after 1 hour | [6] |
| 2'-hydroxy-4-methoxychalcone | Ethanol | Solar Simulator | Very slight degradation (1.3%) after 2 hours | [6] |
| 4,4'-dialkoxy chalcones | Chloroform | 365 | Photoisomerization from E to Z form | [2] |
| Chalcones 1 & 2 (chloro-substituted) | Not specified | UVB Lamp | Quick lowering of absorbance at 310 and 313 nm | [2] |
| Chalcones 3 & 4 (methoxy-substituted) | Not specified | UVB Lamp | Slower and smaller reduction in absorbance compared to 1 & 2 | [2] |
Table 2: Fluorescence Quantum Yields (Φf) of Selected Chalcone Derivatives
| Chalcone Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |
| 2'-hydroxy-4-methoxychalcone | Ethanol | 370 | 450-650 | 0.003 | [2] |
| 2'-hydroxy-4-methoxydibenzoylmethane | Ethanol | 350 | 450-650 | 0.002 | [2] |
| Chalcone 3a | DMSO | 419 | 512 | 0.03 | [7] |
| Chalcone 3b | DMSO | 430 | 523 | 0.05 | [7] |
| Chalcone 3c | DMSO | 425 | 518 | 0.04 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Photostability Assessment of Chalcone Derivatives using UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution with a concentration that gives an initial absorbance between 1.0 and 1.5 at the λmax of the chalcone. Use a high-purity, UV-transparent solvent.[11]
-
-
Sample Preparation for Irradiation:
-
Transfer an aliquot of the working solution into a quartz cuvette.
-
Prepare a "dark control" sample by wrapping an identical cuvette containing the same solution in aluminum foil to protect it from light.
-
-
UV Irradiation:
-
Place the sample and the dark control in a photostability chamber or a suitable setup with a UV lamp.
-
Ensure the distance from the lamp to the sample is consistent for all experiments.
-
Irradiate the sample for a defined period (e.g., 1, 2, 4, 8, 24 hours). The duration will depend on the stability of the compound.
-
-
UV-Vis Analysis:
-
At predetermined time intervals, remove the sample and dark control from the irradiation source.
-
Record the UV-Vis spectrum of both samples from 200 to 600 nm.
-
Monitor the decrease in absorbance at the λmax of the parent chalcone and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point using the formula: % Degradation = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Plot the percentage of degradation or the natural logarithm of the absorbance versus time to determine the degradation kinetics.
-
Protocol 2: Quantitative Analysis of Photodegradation by HPLC
-
Solution Preparation:
-
Prepare a stock solution of the chalcone derivative in the HPLC mobile phase or a compatible solvent at a known concentration (e.g., 100 µg/mL).[9]
-
-
Irradiation:
-
Place a known volume of the stock solution in a transparent container (e.g., quartz vial) and expose it to UV irradiation as described in Protocol 1.
-
Maintain a dark control sample under the same conditions but protected from light.
-
-
HPLC Analysis:
-
At specified time intervals, withdraw an aliquot from the irradiated and dark control solutions.
-
Inject the samples into a validated HPLC system. A typical setup might include:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[12]
-
Detection: UV detector set at the λmax of the parent chalcone.
-
Flow Rate: Typically 1.0 mL/min.[9]
-
-
-
Data Analysis:
-
Quantify the concentration of the parent chalcone at each time point by comparing its peak area to a calibration curve prepared from standard solutions of the chalcone.
-
Calculate the percentage of degradation based on the decrease in the concentration of the parent chalcone.
-
If standards for the photoproducts are available, their formation can also be quantified.
-
Mandatory Visualizations
Caption: Primary photochemical pathways of chalcone derivatives under UV irradiation.
Caption: A typical experimental workflow for assessing the photostability of chalcone derivatives.
References
- 1. [PDF] Substitution and solvent effects in the chalcones isomerization barrier of flavylium photochromic systems | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] HPLC of flavanones and chalcones in different species and clones of Salix. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Chalcones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low bioactivity of synthetic chalcones in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs and troubleshooting guides are designed to provide direct answers and actionable solutions to specific issues you may encounter.
Issue 1: My synthetic chalcone (B49325) shows lower than expected bioactivity or inconsistent results.
This is a common issue stemming from several factors related to the physicochemical properties of chalcones and their interaction with the experimental environment. Below are targeted questions to help you identify and resolve the root cause.
Q1: How can I determine if poor solubility is the cause of low bioactivity?
A1: Poor aqueous solubility is a primary reason for the low bioactivity of many chalcones.[1][2] If the chalcone precipitates out of the cell culture medium, the effective concentration exposed to the cells will be significantly lower and more variable than intended.
Troubleshooting Steps:
-
Visual Inspection: After adding the chalcone solution to the cell culture medium, visually inspect the wells for any signs of precipitation, cloudiness, or crystal formation, both immediately and after incubation.
-
Solubility Test in Media: Before treating your cells, prepare the final dilution of your chalcone in the cell culture medium (with and without serum) and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂).[1] Observe for any precipitate formation over time.
-
Microscopic Examination: Use a microscope to examine the culture wells. Sometimes, small precipitates that are not obvious to the naked eye can be seen under magnification. This can also help distinguish between compound precipitation and cellular debris from cytotoxicity.[1]
Q2: What should I do if I confirm that my chalcone is precipitating in the cell culture medium?
A2: If you observe precipitation, several strategies can be employed to improve the solubility of your chalcone.
Solutions to Enhance Solubility:
-
Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in cell culture should typically not exceed 0.5% (v/v) as it can be toxic to cells.[1][2] Prepare a higher concentration stock solution in 100% DMSO and then perform serial dilutions in your culture medium to keep the final DMSO concentration to a minimum.[1][2]
-
pH Adjustment: The solubility of chalcones with ionizable groups (like hydroxyl or amino moieties) can be dependent on the pH of the medium.[1] You can try adjusting the pH of your buffer or medium slightly to see if it improves solubility, but be mindful of the pH tolerance of your cell line.
-
Use of Serum-Free Medium: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause them to precipitate.[1] Consider conducting your experiment in a serum-free medium or a medium with reduced serum concentration for the duration of the treatment.
-
Proper Dilution Technique: Instead of adding a small volume of a highly concentrated stock directly into a large volume of aqueous medium, try adding the medium to the stock solution dropwise while vortexing. This gradual change in solvent polarity may prevent immediate precipitation.[2]
-
Sonication: Gentle sonication of the stock solution before dilution can sometimes help in dissolving any micro-aggregates.
Q3: Could the stability of my chalcone in the culture medium be a problem?
A3: Yes, chalcones can be unstable in the aqueous and biologically active environment of cell culture media. They can degrade over time or interact with components of the medium, leading to a loss of bioactivity.
Troubleshooting Steps:
-
Time-Course Experiment: Assess the bioactivity of your chalcone at different treatment durations (e.g., 6, 12, 24, 48 hours). A significant loss of activity at later time points might suggest compound degradation.
-
Incubation in Media without Cells: Incubate your chalcone in the cell culture medium under experimental conditions but without cells. At various time points, you can analyze the medium using techniques like HPLC to check for the presence and integrity of the parent compound.
Q4: How can I assess if my chalcone is able to enter the cells effectively?
A4: Poor cell permeability can be another reason for low intracellular activity. Several in vitro assays can predict the cell permeability of your compound.
Recommended Assays for Cell Permeability:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput assay that predicts passive membrane permeability.
-
Caco-2 and MDCK Cell Permeability Assays: These cell-based assays are considered the gold standard for predicting in vivo drug absorption and permeability.[3] Some studies have shown that certain chalcones exhibit good Caco-2 cell permeability.[3]
Q5: What if the purity of my synthetic chalcone is the issue?
A5: The presence of impurities from the synthesis process can lead to misleading results or lower the potency of your active compound.
Verification of Compound Purity:
-
Analytical Chemistry Techniques: It is crucial to confirm the purity of your synthetic chalcone. Standard methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity percentage.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Q6: My chalcone is colored. Could this be interfering with my cell viability assay (e.g., MTT, XTT)?
A6: Yes, colored compounds can interfere with colorimetric or fluorometric assays.[1]
Troubleshooting Assay Interference:
-
Control Experiment without Cells: Run your assay with the chalcone in the medium but without any cells. If you see a change in absorbance or fluorescence, it indicates interference.
-
Alternative Assays: Consider using a non-colorimetric assay for cell viability, such as:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Trypan Blue Exclusion Assay: A cell counting method to assess membrane integrity. .
-
-
Procedural Modification for MTT Assay: If you must use the MTT assay, carefully aspirate the medium containing the chalcone after the treatment period and before adding the MTT reagent.[1] Wash the cells gently with PBS to remove any residual compound.
Data Presentation
Table 1: Troubleshooting Low Bioactivity of Synthetic Chalcones
| Potential Issue | Recommended Action | Expected Outcome | Reference |
| Poor Solubility | Optimize final DMSO concentration (<0.5%), adjust pH of the medium, use serum-free medium for treatment, employ proper dilution techniques. | Clear solution with no visible precipitate, leading to more consistent and reliable bioactivity results. | [1][2] |
| Compound Instability | Perform time-course experiments, analyze compound integrity in media over time using HPLC. | Determine the optimal treatment duration before significant degradation occurs. | |
| Low Cell Permeability | Conduct PAMPA, Caco-2, or MDCK permeability assays. | Quantify the ability of the chalcone to cross cell membranes and correlate it with its intracellular activity. | [3] |
| Compound Impurity | Verify purity using NMR, HPLC, and Mass Spectrometry. | Ensure that the observed bioactivity is due to the chalcone and not impurities. | |
| Assay Interference | Run controls without cells, switch to a non-colorimetric viability assay (e.g., CellTiter-Glo®), or wash cells before adding assay reagents. | Obtain accurate and reliable measurements of cell viability without artifacts from the compound's color. | [1] |
| Compound Aggregation | Use dynamic light scattering (DLS) to check for aggregates, try gentle sonication of the stock solution. | Ensure a homogenous solution of monomeric compound is used for cell treatment. | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for use with potentially precipitating or colored chalcones.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of the chalcone in 100% DMSO. Perform serial dilutions in serum-free or complete medium to achieve the desired final concentrations immediately before use. The final DMSO concentration should not exceed 0.5%.[1]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the chalcone dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Removal of Compound: After incubation, carefully aspirate the medium containing the chalcone.[1] Gently wash the cells with 100 µL of sterile PBS, and then aspirate the PBS. This step is crucial to remove any precipitated compound or colored chalcone that could interfere with the assay.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium containing the MTT solution. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Purity Determination by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthetic chalcone in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.
-
Detection: Use a UV detector set at a wavelength where the chalcone has maximum absorbance (this can be determined by a UV-Vis scan).
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Below are diagrams illustrating key concepts related to troubleshooting chalcone bioactivity.
References
Technical Support Center: Overcoming Poor Solubility of Chalcones for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of chalcones for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: Why do many chalcones exhibit poor aqueous solubility?
A1: Chalcones, with their core 1,3-diphenyl-2-propen-1-one structure, are generally lipophilic (fat-loving) and hydrophobic (water-repelling) molecules. This inherent chemical nature leads to low solubility in aqueous environments like the gastrointestinal tract, which can significantly limit their absorption and bioavailability when administered orally.
Q2: What are the primary consequences of poor chalcone (B49325) solubility in in vivo studies?
A2: Poor aqueous solubility can lead to several challenges in in vivo research, including:
-
Low Bioavailability: The compound may not dissolve sufficiently in the gut to be absorbed into the bloodstream, leading to low and variable drug exposure.
-
Inaccurate Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: Inconsistent absorption can result in misleading data regarding the drug's concentration in the body over time and its therapeutic effect.
-
Precipitation at the Injection Site: For parenteral administration, poor solubility can cause the compound to precipitate, leading to local irritation, inflammation, and erratic absorption.
-
Challenges in Formulation Development: It can be difficult to prepare stable and homogenous formulations at the required concentration for dosing.
Q3: What are the main strategies to improve the solubility and bioavailability of chalcones?
A3: Several formulation strategies can be employed to overcome the poor solubility of chalcones. The most common approaches include:
-
Nanoformulations: Such as nanoemulsions and nanocrystals, which increase the surface area of the drug for faster dissolution.
-
Solid Dispersions: Dispersing the chalcone in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the chalcone molecule within the hydrophobic cavity of a cyclodextrin to form a water-soluble inclusion complex.
-
Chemical Modification: Synthesizing derivatives of the chalcone with improved solubility.
Q4: How do nanoformulations enhance the bioavailability of chalcones?
A4: Nanoformulations improve bioavailability through several mechanisms:
-
Increased Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Improved Apparent Solubility: Encapsulating the lipophilic chalcone in a carrier system can increase its apparent solubility in aqueous media.
-
Enhanced Permeability: Some nanoformulations can be absorbed through lymphatic pathways, bypassing first-pass metabolism in the liver. They may also inhibit efflux pumps like P-glycoprotein (P-gp) that can pump drugs out of cells.
-
Protection from Degradation: The carrier can protect the chalcone from enzymatic degradation in the gastrointestinal tract.
Q5: What is the role of P-glycoprotein (P-gp) and Cytochrome P450 (CYP) enzymes in chalcone bioavailability?
A5: P-gp is an efflux transporter that can pump chalcones out of intestinal cells, reducing their absorption. CYP enzymes, primarily in the liver, are responsible for metabolizing chalcones (first-pass metabolism), which can decrease the amount of active drug reaching systemic circulation. Formulation strategies and chemical modifications can be designed to mitigate the effects of both P-gp efflux and CYP metabolism.
Troubleshooting Guides
Issue 1: Chalcone Precipitation in Aqueous Buffers or Media
| Possible Cause | Solution |
| Concentration exceeds solubility limit. | Decrease the final concentration of the chalcone. Prepare a more dilute stock solution or perform serial dilutions to a lower final concentration. |
| pH-dependent solubility. | Adjust the pH of the buffer. The solubility of some chalcones can be influenced by pH. |
| Rapid solvent change. | Modify the dilution method. Instead of adding the organic stock solution directly to the bulk aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing. |
| Insufficient co-solvent. | Incorporate a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) in the final aqueous solution. Ensure the co-solvent concentration is compatible with the experimental system. |
Issue 2: Low Yield or Incomplete Reaction During Formulation Preparation
| Possible Cause | Solution |
| Incompatible components (e.g., oil and surfactant in nanoemulsions). | Systematically screen a variety of oils, surfactants, and co-surfactants to find a compatible system for your specific chalcone. |
| Suboptimal process parameters (e.g., sonication time, stirring speed). | Optimize the formulation process parameters. For example, in nanoemulsion preparation, adjust the sonication amplitude and time. For solid dispersions, optimize the solvent evaporation rate. |
| Degradation of the chalcone during processing. | Use milder processing conditions (e.g., lower temperatures for solvent evaporation in solid dispersions). Protect the formulation from light if the chalcone is light-sensitive. |
Issue 3: Instability of the Formulation (e.g., Creaming of Nanoemulsions, Recrystallization from Solid Dispersions)
| Possible Cause | Solution |
| Nanoemulsion Instability (Creaming, Coalescence): Insufficient surfactant concentration or inappropriate surfactant choice. | Increase the surfactant-to-oil ratio. Use a combination of surfactants (e.g., a non-ionic surfactant with a charged lipid) to improve electrostatic and steric stabilization. |
| Solid Dispersion Instability (Recrystallization): The amorphous chalcone reverts to its more stable crystalline form over time. | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Ensure complete miscibility of the chalcone in the polymer. Store the solid dispersion in a dry environment, as moisture can act as a plasticizer and promote recrystallization. |
| Cyclodextrin Complex Instability: Weak binding between the chalcone and cyclodextrin. | Choose a cyclodextrin derivative with a cavity size and hydrophobicity that is optimal for your specific chalcone (e.g., hydroxypropyl-β-cyclodextrin often shows good results). Optimize the chalcone-to-cyclodextrin molar ratio. |
Data Presentation: Comparison of Solubility Enhancement Strategies
The following table summarizes representative data on the improvement of chalcone solubility and bioavailability using different formulation techniques.
| Chalcone | Formulation Method | Key Parameters | Solubility/Bioavailability Enhancement | Reference |
| (1E,4E)-1,5-bis (4-methoxyphenyl) penta-1,4-dien-3-one | Nanoemulsion (Ultrasound + Homogenization) | Particle Size: ~196 nm; Encapsulation Efficiency: ~92% | The nanoemulsion showed an 83% drug release after 34 hours, compared to only 4% for the free chalcone.[1] | [1] |
| Synthetic Chalcone | Nanoemulsion (Spontaneous Emulsification) | Particle Size: 171.9 nm; PDI: 0.14; Zeta Potential: -39.43 mV | Drug content of 91.09% with high retention in the dermis.[2] | [2] |
| β-lapachone | Solid Dispersion (Solvent Evaporation with PVP K30) | Drug:Polymer Ratios: 1:1, 1:2, 1:3 | Significant enhancement in dissolution profile, with the 1:3 ratio showing the best results.[3] | [3] |
| Tectorigenin | Solid Dispersion (Solvent Evaporation with PVP and PEG 4000) | Drug:PVP:PEG Ratio: 7:54:9 | 4.35-fold greater in vitro release and a 4.8-fold increase in AUC compared to the pure drug.[4] | [4] |
| 2-Hydroxychalcone | Inclusion Complex (with Hydroxypropyl-β-cyclodextrin) | Stoichiometry: 1:1 | Formation of a stable inclusion complex confirmed by spectroscopic methods.[5] | [5] |
| Hyperoside (a flavonoid glycoside) | Inclusion Complex (with 2-hydroxypropyl-β-cyclodextrin) | Stoichiometry: 1:1 | 9-fold enhancement in water solubility compared to the free compound.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of Chalcone-Loaded Nanoemulsion by Ultrasound Method
-
Preparation of Oil Phase: Dissolve the chalcone in a suitable oil (e.g., medium-chain triglycerides, soybean oil) at a predetermined concentration. Add a lipophilic surfactant (e.g., soy lecithin) to the oil phase. Heat the mixture to 55-70°C to ensure complete dissolution.
-
Preparation of Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in an aqueous buffer (e.g., PBS). Heat the aqueous phase to the same temperature as the oil phase.
-
Pre-emulsion Formation: Add the aqueous phase to the oil phase dropwise under continuous stirring to form a coarse pre-emulsion.
-
Sonication: Place the pre-emulsion in an ice bath and sonicate using a probe sonicator. The sonication parameters (e.g., amplitude, time) should be optimized for the specific formulation to achieve the desired droplet size.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Chalcone Solid Dispersion by Solvent Evaporation Method
-
Solution Preparation: Dissolve the chalcone and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene glycol (PEG) 6000) in a common volatile solvent (e.g., ethanol, methanol, or a mixture). Common drug-to-polymer weight ratios to test are 1:1, 1:2, and 1:3.[3]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to prevent chalcone degradation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the chalcone, and in vitro dissolution studies to assess the enhancement in dissolution rate.
Protocol 3: Preparation of Chalcone-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix the chalcone and a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in a specific molar ratio (e.g., 1:1) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture and knead for a specified period (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using methods like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and determine the increase in aqueous solubility.
Mandatory Visualizations
Caption: Troubleshooting workflow for chalcone precipitation.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Chalcone's inhibitory effect on the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2',4'-dihydroxy-3',6'-dimethoxychalcone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Color change of the solid compound (e.g., yellowing or browning). | Oxidation of the phenolic hydroxyl groups. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or by wrapping the container in aluminum foil. Store at a reduced temperature, ideally at -20°C for long-term storage. |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis after storage. | Degradation of the chalcone (B49325) into one or more new products. This can be due to hydrolysis, oxidation, or photodegradation. The α,β-unsaturated ketone core of chalcones can be susceptible to various reactions. | Review storage conditions. Ensure the compound is protected from light, oxygen, and moisture. For solutions, use freshly prepared samples for experiments. If storing solutions, do so at low temperatures for a short duration and consider the use of antioxidants if compatible with the experimental setup. |
| Decreased potency or altered biological activity of the compound. | A lower concentration of the active parent compound due to degradation. Degradation products may have different or no biological activity. | Re-qualify the compound using a validated analytical method (e.g., HPLC) to determine its purity before use. If degradation is confirmed, procure a fresh batch of the compound and adhere to strict storage protocols. |
| Poor solubility or precipitation of the compound from a solution that was previously clear. | The degradation products may have lower solubility in the chosen solvent. Polymerization reactions can also lead to insoluble materials. | Prepare solutions fresh before use. If a stock solution must be stored, filter it before use to remove any precipitates. Consider storing stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) under an inert atmosphere (argon or nitrogen) at -20°C. For short-term storage, storing at 2-8°C under the same conditions is acceptable.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid compound. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, store stock solutions in small, single-use aliquots in tightly sealed, light-resistant containers at -20°C or -80°C for the shortest possible time. The choice of solvent can also impact stability; aprotic solvents are often preferred over protic solvents to minimize potential reactions.
Q3: What are the main factors that cause the degradation of this chalcone?
A3: The primary factors leading to the degradation of this compound are:
-
Light: The conjugated system in chalcones makes them susceptible to photodegradation, which can include cis-trans isomerization and cyclization reactions.
-
Oxygen: The dihydroxy-substituted aromatic ring is prone to oxidation, which can lead to the formation of quinone-type structures and other oxidized products, often resulting in a color change.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
-
pH: Chalcones and other flavonoids can be unstable at neutral or alkaline pH.
Q4: What are the likely degradation products?
A4: While specific degradation products for this exact chalcone are not extensively documented in the literature, based on the chemistry of similar flavonoids and chalcones, potential degradation pathways could lead to the formation of flavanones through isomerization, or oxidation products of the dihydroxy-substituted ring. Hydrolysis under certain conditions could also cleave the molecule.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the best way to monitor the stability of your compound. This involves developing an HPLC method that can separate the parent chalcone from its potential degradation products. By analyzing samples over time, you can quantify the amount of the parent compound remaining and detect the formation of any new peaks that indicate degradation.
Quantitative Data on Stability
Table 1: Illustrative Stability Data for a Hydroxylated Chalcone
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Inert Gas | 0 | 99.5 | Light yellow powder |
| 6 | 99.4 | No change | |
| 12 | 99.2 | No change | |
| 4°C, Dark, Air | 0 | 99.5 | Light yellow powder |
| 6 | 98.1 | Slight yellowing | |
| 12 | 96.5 | Yellow powder | |
| 25°C, Ambient Light, Air | 0 | 99.5 | Light yellow powder |
| 1 | 95.2 | Yellow-orange powder | |
| 3 | 88.7 | Orange-brown powder |
Note: This data is for illustrative purposes only and does not represent actual stability data for this compound.
Experimental Protocols
Protocol for a Forced Degradation Study using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
3. HPLC Method Development (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of the chalcone, likely in the 340-370 nm range.
-
Injection Volume: 10 µL
4. Forced Degradation Conditions: Prepare solutions of the chalcone (e.g., at 1 mg/mL in a suitable solvent) and subject them to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours.
5. Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC and compare the chromatograms to that of an unstressed control sample.
6. Data Interpretation:
-
Assess the peak purity of the parent chalcone peak to ensure no degradation products are co-eluting.
-
Calculate the percentage of degradation in each condition.
-
Identify the major degradation peaks and their retention times.
Visualizations
Caption: Key environmental factors contributing to the degradation of this compound.
Caption: Decision workflow for the proper storage of this compound.
Technical Support Center: Purifying Polar Chalcone Derivatives
Welcome to the Technical Support Center for the purification of polar chalcone (B49325) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My polar chalcone product is streaking or smearing on the TLC plate.
-
Question: I'm running a TLC of my crude reaction mixture, and the spot corresponding to my polar chalcone is a long streak rather than a defined spot. What could be the cause, and how can I fix it?
-
Answer: Streaking on a TLC plate is a common issue when dealing with polar compounds. It can be attributed to several factors:
-
Inappropriate Solvent System: The mobile phase may not be polar enough to effectively move the highly polar chalcone up the plate, causing it to streak.
-
Solution: Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, gradually increase the proportion of ethyl acetate. You can also try adding a small amount of a more polar solvent like methanol (B129727) to your mobile phase.
-
-
Compound Overload: Applying too much of your sample to the TLC plate can lead to streaking.
-
Solution: Dilute your sample before spotting it on the plate.
-
-
Compound Acidity/Basicity: If your chalcone has acidic or basic functional groups, it can interact strongly with the silica (B1680970) gel, which is slightly acidic. This can cause streaking.
-
Solution: Add a small amount of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase to neutralize the silica gel and improve the spot shape.
-
-
Issue 2: I have poor separation of my chalcone from starting materials or byproducts during column chromatography.
-
Question: I'm trying to purify my polar chalcone using column chromatography, but the fractions are still showing a mixture of my product and impurities. How can I improve the separation?
-
Answer: Achieving good separation of polar compounds can be challenging. Here are some strategies to improve your column chromatography:
-
Optimize the Solvent System: The solvent system you use for your column is critical.
-
Solution: Use TLC to find an optimal solvent system that gives good separation between your chalcone and the impurities. Aim for an Rf value of around 0.3-0.5 for your desired compound.[1] A gradient elution, where you gradually increase the polarity of the mobile phase, is often necessary for separating compounds with different polarities.[1]
-
-
Proper Column Packing: An improperly packed column will lead to poor separation.
-
Solution: Ensure your silica gel is packed uniformly in the column without any air bubbles or cracks. A wet packing method is generally recommended.[2]
-
-
Sample Loading: How you load your sample onto the column can significantly impact the separation.
-
Issue 3: My polar chalcone product is not eluting from the column.
-
Question: I've been running my column with a large volume of solvent, but my polar chalcone doesn't seem to be coming off the column. What's happening?
-
Answer: This issue, where the compound appears to be irreversibly adsorbed onto the silica gel, can be due to a few reasons:
-
Incorrect Solvent System: The mobile phase may be too nonpolar to elute your highly polar chalcone.
-
Solution: Drastically increase the polarity of your mobile phase. You may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol or even add a small percentage of acetic acid to the eluent.
-
-
Compound Decomposition: The slightly acidic nature of standard silica gel can sometimes cause sensitive compounds to decompose on the column.[3]
-
Solution: Test the stability of your compound on a TLC plate. If you observe degradation, consider using a deactivated or neutral stationary phase like neutral alumina (B75360) or Florisil.[3]
-
-
Issue 4: After purification, my chalcone is a sticky oil instead of a solid.
-
Question: I've purified my chalcone, and after evaporating the solvent, I'm left with an oil that won't crystallize. How can I solidify my product?
-
Answer: Obtaining an oily product can be due to residual impurities or trapped solvent.
-
Solution:
-
High Vacuum: Place your product under a high vacuum for several hours to remove any residual solvent.
-
Trituration: Try adding a non-polar solvent like hexanes or petroleum ether to your oil and scratching the side of the flask with a glass rod to induce crystallization.
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for polar chalcone derivatives?
A1: The most common purification techniques are recrystallization and column chromatography.[4] For higher purity or for separating very similar compounds, preparative High-Performance Liquid Chromatography (HPLC) is often used.[2]
Q2: How do I choose the right solvent for recrystallizing a polar chalcone?
A2: The ideal recrystallization solvent should dissolve your chalcone well at high temperatures but poorly at low temperatures. Ethanol, particularly 95% ethanol, is a commonly used solvent for recrystallizing chalcones.[5] To find the best solvent, you can perform small-scale solubility tests with a variety of solvents of different polarities.
Q3: What are some common impurities I might encounter in my crude chalcone product?
A3: Common impurities include unreacted starting materials (acetophenone and benzaldehyde (B42025) derivatives) and side products from reactions like self-condensation of the ketone or the Cannizzaro reaction of the aldehyde.[4]
Q4: Can my chalcone isomerize during purification?
A4: Yes, some chalcones, particularly 2'-hydroxychalcones, can undergo intramolecular cyclization to form the corresponding flavanone (B1672756) isomer, especially in the slightly acidic environment of a silica gel column.[3] To minimize this, you can use a deactivated silica gel or add a small amount of a base like triethylamine (B128534) to your eluent.[3]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Polar Chalcones
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | Good starting point for many chalcones. The ratio is adjusted based on the polarity of the specific derivative.[1] |
| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Medium to High | Effective for more polar chalcones that do not elute with hexane/ethyl acetate. |
| Ethyl Acetate / Methanol (e.g., 99:1 to 95:5) | High | Used for very polar chalcones containing multiple hydroxyl or other polar functional groups. |
| Chloroform / Acetone | Medium | An alternative to hexane/ethyl acetate systems. |
Table 2: Typical HPLC Conditions for Purity Analysis of Chalcones
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Isocratic: Methanol:Water (e.g., 80:20, v/v) or Acetonitrile:Water (e.g., 60:40, v/v)[6] |
| Flow Rate | 0.8 - 1.2 mL/min[6] |
| Column Temperature | 30-40 °C[6] |
| Detection Wavelength | 310 - 370 nm (Chalcones have strong absorbance in this range)[6] |
| Injection Volume | 10 - 20 µL[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the general steps for purifying a crude chalcone mixture using silica gel column chromatography.
-
TLC Analysis: Analyze the crude mixture by TLC to determine the number of components and to select an appropriate eluent system. The ideal eluent should provide good separation of the desired chalcone from impurities, with the chalcone having an Rf value of approximately 0.3-0.5.[1]
-
Column Packing: Prepare a chromatography column by packing it with silica gel (60-120 mesh) as a slurry in the chosen eluent.[1]
-
Sample Loading: Dissolve the crude chalcone in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.[1] After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column.[1]
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.
Protocol 2: Purification by Recrystallization
This protocol describes the general procedure for purifying a solid crude chalcone using recrystallization.
-
Solvent Selection: In a test tube, dissolve a small amount of the crude chalcone in a minimal amount of a potential solvent (e.g., ethanol) with heating.[1]
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]
Visualizations
Caption: General workflow for the purification of polar chalcone derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Catalyst for the Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues encountered during the synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and versatile method is the Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of an appropriate acetophenone (B1666503) (2,4-dihydroxy-3,6-dimethoxyacetophenone) and an aromatic aldehyde (benzaldehyde) in the presence of a catalyst.[3]
Q2: What are the essential starting materials for this synthesis? A2: The synthesis requires 2,4-dihydroxy-3,6-dimethoxyacetophenone and benzaldehyde (B42025) as the primary reactants. A suitable catalyst and solvent system are also necessary, depending on the chosen methodology.
Q3: What types of catalysts are effective for this reaction? A3: A wide range of catalysts can be employed. These are broadly categorized as:
-
Homogeneous Base Catalysts : Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent are traditionally used.[4]
-
Homogeneous Acid Catalysts : Acids such as HCl, p-toluenesulfonic acid, and systems like SOCl2/EtOH which generate HCl in situ, can also catalyze the reaction.[5]
-
Heterogeneous Catalysts : Solid catalysts like metal oxides (MgO), mixed oxides from LDH precursors, and zeolites offer advantages in terms of separation and reusability.[6][7]
-
Green Catalysts : Novel, environmentally benign catalysts such as thiamine (B1217682) hydrochloride (Vitamin B1) have been successfully used for synthesizing similar chalcones.[8]
Q4: How can the reaction yield be optimized? A4: Optimizing the yield involves several factors:
-
Catalyst Choice : Ensure the catalyst is active and used in the correct concentration. Strong bases are common, but heterogeneous or green catalysts may offer better selectivity.[4][7]
-
Stoichiometry : A 1:1 molar ratio of the acetophenone and benzaldehyde is a good starting point, though a slight excess of the aldehyde may be beneficial.[9]
-
Temperature and Time : Reaction conditions should be monitored. While higher temperatures can increase the reaction rate, they may also promote side reactions.[10]
-
Reaction Method : Alternative methods like solvent-free grinding or microwave-assisted synthesis have been shown to significantly increase yields and reduce reaction times.[2][9]
Q5: What are some "green" or environmentally friendly synthesis methods? A5: Several green chemistry approaches can be applied:
-
Solvent-Free Grinding (Mechanochemistry) : This technique involves grinding the reactants and a solid catalyst (e.g., solid NaOH) together, which often reduces reaction time and eliminates the need for organic solvents.[2][9]
-
Microwave-Assisted Synthesis : Using microwave irradiation can drastically shorten reaction times from hours to minutes and often improves product yields.[10]
-
Ultrasound-Assisted Synthesis : Sonication is another energy-efficient method that can promote the reaction, leading to shorter times and high yields at lower temperatures.[10]
Q6: How can the progress of the reaction be monitored? A6: The reaction progress is most effectively monitored using Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, the formation of a new spot corresponding to the product can be observed. The reaction is considered complete when the starting material spots have disappeared.
Q7: What is the standard procedure for product purification? A7: After the reaction is complete, the mixture is typically poured into cold water or a dilute acid solution (e.g., 10% HCl) to precipitate the crude product.[11] The resulting solid is collected by vacuum filtration and washed with cold water.[4] Final purification is most commonly achieved by recrystallization from a suitable solvent, such as ethanol (B145695).[4][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst : The base or acid catalyst may be old, impure, or used in an incorrect concentration.[4] 2. Incorrect Stoichiometry : Molar ratios of reactants are not optimal. 3. Suboptimal Temperature/Time : The reaction temperature is too low, or the reaction time is insufficient.[9] 4. Impure Starting Materials : Reactants or solvents contain impurities that inhibit the reaction. | 1. Catalyst Optimization : Use a fresh, high-purity catalyst. For base-catalyzed reactions, ensure a sufficiently high concentration (e.g., 40-60% aqueous KOH or NaOH).[12] 2. Optimize Stoichiometry : Begin with a 1:1 molar ratio and consider using a slight excess (1.05 eq.) of benzaldehyde.[9] 3. Adjust Conditions : Monitor the reaction by TLC and extend the reaction time or moderately increase the temperature if necessary.[10] 4. Purify Reagents : Ensure starting materials and solvents are pure and dry. |
| Formation of Side Products | 1. Michael Addition : The enolate of the acetophenone adds to the α,β-unsaturated chalcone (B49325) product.[6][9] 2. Cannizzaro Reaction : The aldehyde undergoes self-disproportionation in the presence of a strong base.[12] 3. Self-Condensation of Acetophenone : The acetophenone reacts with itself.[4] | 1. Control Base/Temperature : Use the minimum effective concentration of the base and avoid excessive heat. Slower, controlled addition of the base can also minimize this.[9] 2. Slow Aldehyde Addition : Add the benzaldehyde dropwise to the mixture of the ketone and base.[9] 3. Maintain Stoichiometry : Use an equimolar ratio of reactants to minimize self-condensation.[4] |
| Product is an Oil and Fails to Crystallize | 1. Presence of Impurities : Side products or residual starting materials can act as an oiling agent. 2. Residual Solvent : Traces of the reaction solvent may prevent solidification. | 1. Induce Crystallization : Try scratching the inside of the flask with a glass rod or adding a seed crystal of the product.[4] 2. Cooling : Place the mixture in an ice bath to promote precipitation.[4] 3. Re-purification : If oiling persists, perform a liquid-liquid extraction followed by solvent removal and attempt recrystallization from a different solvent system. |
| Difficult Product Purification | 1. Oily Crude Product : The product does not solidify upon work-up. 2. Low Recovery from Recrystallization : The product is highly soluble in the chosen recrystallization solvent. | 1. Solvent Trituration : Wash the oil with a non-polar solvent like hexane (B92381) to remove impurities, which may induce solidification. 2. Optimize Recrystallization : Select a solvent in which the product is soluble when hot but sparingly soluble when cold. Ethanol is common for chalcones.[4] If solubility is high, a mixed-solvent system (e.g., ethyl acetate/hexane) may be required.[9] |
Data Presentation
Table 1: Comparison of Selected Catalytic Methods for Chalcone Synthesis Note: Yields are representative of Claisen-Schmidt reactions and may vary for the specific target molecule.
| Catalyst System | Method | Typical Conditions | Advantages | Representative Yield |
| KOH / Ethanol | Conventional Heating | 5 hours at 90°C, followed by stirring at room temperature.[12] | Simple setup, readily available reagents. | ~65%[13] |
| Solid NaOH | Grinding (Solvent-Free) | Grind reactants with solid NaOH for 15-50 minutes at room temperature.[12] | Green method, short reaction time, high atom economy, often higher yield.[2] | 70-84%[14] |
| Heterogeneous Catalysts (e.g., LDH/rGO) | Conventional Heating | Reaction in a slightly acidic solvent like acetonitrile (B52724) (ACN) at elevated temperatures.[6] | Catalyst is easily recoverable and reusable, can offer high selectivity.[6] | Up to 98%[6] |
| Microwave Irradiation | Microwave Synthesis | Irradiate for 15-30 minutes at elevated temperatures (e.g., 200°C) in a suitable solvent.[10] | Dramatically reduced reaction times, often improved yields.[10] | 74-91%[15] |
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation (Conventional Heating)
-
Preparation : In a round-bottom flask, dissolve 2,4-dihydroxy-3,6-dimethoxyacetophenone (1 equivalent) in ethanol.
-
Catalyst Addition : To this solution, add an aqueous solution of potassium hydroxide (e.g., 60% w/v) and stir the mixture at room temperature for 15-20 minutes. The solution should turn color.
-
Aldehyde Addition : Add benzaldehyde (1 equivalent) dropwise to the stirring mixture.
-
Reaction : Continue stirring the reaction mixture. The progress can be monitored by TLC. The reaction may be stirred for 24-48 hours at room temperature or gently heated to reduce reaction time.[11]
-
Work-up : Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with 10% HCl until the pH is acidic (pH ~2-3).[11]
-
Isolation : A solid precipitate of the chalcone will form. Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water.[11]
-
Purification : Purify the crude solid by recrystallization from hot ethanol to obtain the pure this compound.[4]
Protocol 2: Synthesis via Solvent-Free Grinding
-
Preparation : Place solid potassium hydroxide (or sodium hydroxide) and 2,4-dihydroxy-3,6-dimethoxyacetophenone (1 equivalent) in a mortar.[12]
-
Grinding : Grind the mixture with a pestle for several minutes until a uniform paste is formed.
-
Aldehyde Addition : Add benzaldehyde (1 equivalent) to the mortar.[12]
-
Reaction : Continue grinding the reaction mixture vigorously for 15-50 minutes. The mixture will likely change color and may become a thick paste or solid.[12] Monitor progress with TLC by periodically removing a small sample and dissolving it in a suitable solvent.
-
Work-up : After the reaction is complete, add cold water to the mortar and stir to break up the solid.
-
Isolation : Transfer the slurry to a beaker, acidify with 10% HCl, and collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water.
-
Purification : Recrystallize the crude product from ethanol to yield the pure chalcone.
Visualizations
Caption: General experimental workflow for the synthesis of chalcones.
Caption: Troubleshooting logic for diagnosing low product yield.
References
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Review of Methods and Various Catalysts Used for Chalcone Synthes...: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. [PDF] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of Dihydroxy-dimethoxychalcones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of dihydroxy-dimethoxychalcones.
This guide is designed to assist you in designing and troubleshooting experiments involving these compounds, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of dihydroxy-dimethoxychalcones at different pH values?
A1: Dihydroxy-dimethoxychalcones, like many chalcone (B49325) derivatives, exhibit pH-dependent stability. Generally, they are most stable in neutral to slightly acidic conditions. Studies on related curcuminoid chalcones have shown that these compounds can be extremely unstable in alkaline environments and very unstable in acidic environments.[1] This instability is often due to cyclization reactions or degradation.
Q2: What are the primary degradation pathways for dihydroxy-dimethoxychalcones at different pH levels?
A2: The degradation of dihydroxy-dimethoxychalcones can proceed through several pathways depending on the pH:
-
Acidic Conditions (pH < 4): In acidic media, the primary concern is the potential for acid-catalyzed cyclization of 2'-hydroxychalcones to form the corresponding flavanone (B1672756). While some studies suggest certain dihydroxy-dimethoxychalcones do not undergo hydrolysis in acidic conditions, the potential for other degradation pathways exists.
-
Neutral Conditions (pH 6-8): Dihydroxy-dimethoxychalcones generally exhibit their highest stability in this range. However, even at neutral pH, slow cyclization of 2'-hydroxychalcones can occur.
-
Alkaline Conditions (pH > 8): In basic solutions, dihydroxy-dimethoxychalcones are highly susceptible to degradation. The primary degradation pathway is often a retro-Claisen condensation, which cleaves the α,β-unsaturated ketone system. This results in the formation of the corresponding acetophenone (B1666503) and benzaldehyde (B42025) derivatives. Additionally, the presence of hydroxyl groups can lead to the formation of phenoxide ions, which can influence the reaction kinetics.
Q3: I am observing unexpected peaks in my HPLC analysis after storing my dihydroxy-dimethoxychalcone solution. What could be the cause?
A3: The appearance of new peaks in your HPLC chromatogram is a strong indicator of compound degradation or transformation. Based on the pH of your solution, consider the following possibilities:
-
Acidic or Neutral Solution: A new peak with a different retention time could correspond to the flavanone isomer formed via intramolecular cyclization, particularly if you are working with a 2'-hydroxy-dimethoxychalcone.
-
Alkaline Solution: Multiple new peaks could indicate the products of a retro-Claisen condensation: the substituted acetophenone and benzaldehyde corresponding to the original chalcone structure.
-
All Conditions: Ensure that the unexpected peaks are not due to solvent impurities, contaminants in your sample, or issues with your HPLC system. Running a blank and re-analyzing a freshly prepared standard is recommended.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the chalcone in the assay medium. | Prepare fresh stock solutions of the dihydroxy-dimethoxychalcone in a suitable solvent (e.g., DMSO) immediately before use. Minimize the time the compound is in aqueous buffer, especially if the pH is acidic or alkaline. Consider performing a time-course experiment to assess the stability of the compound in your specific assay medium. |
| pH of the assay buffer is affecting compound stability. | Measure the pH of your final assay solution. If it is outside the optimal stability range (neutral to slightly acidic), consider adjusting the buffer system if it does not interfere with the assay. |
| Interaction with other assay components. | Evaluate the compatibility of the chalcone with other reagents in your assay. Some components may catalyze degradation. |
Issue 2: Difficulty in obtaining reproducible quantitative data.
| Possible Cause | Troubleshooting Step |
| Stock solution degradation. | Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| pH-dependent degradation during sample preparation. | If samples need to be diluted in aqueous buffers for analysis, perform the dilution immediately before injection into the analytical instrument. Keep the time in the aqueous environment to a minimum. |
| Adsorption to container surfaces. | Use low-adsorption vials and pipette tips, especially for dilute solutions. |
Quantitative Data on Stability
While specific degradation kinetics for all dihydroxy-dimethoxychalcone isomers are not extensively documented, the following table summarizes the expected stability based on studies of structurally related chalcones. The primary transformation for 2'-hydroxychalcones is often cyclization to the corresponding flavanone.
| pH Condition | Primary Reaction | Relative Rate | Observed Products |
| Acidic (pH 1-3) | Cyclization (for 2'-hydroxy isomers) | Moderate to Fast | Flavanone |
| Neutral (pH 6-8) | Cyclization (for 2'-hydroxy isomers) | Slow | Flavanone |
| Alkaline (pH 9-12) | Retro-Claisen Condensation | Very Fast | Substituted Acetophenone, Substituted Benzaldehyde |
Note: The rate of these reactions is highly dependent on the specific substitution pattern of the hydroxyl and methoxy (B1213986) groups on the aromatic rings.
Experimental Protocols
Protocol 1: General Procedure for pH-Dependent Stability Study of a Dihydroxy-dimethoxychalcone
This protocol outlines a general method for assessing the stability of a dihydroxy-dimethoxychalcone at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Dihydroxy-dimethoxychalcone standard
-
HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
HPLC-grade water
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Suitable HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11). Phosphate buffers are suitable for the neutral range, while HCl and NaOH can be used to adjust the pH for acidic and basic conditions, respectively.
3. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the dihydroxy-dimethoxychalcone in a suitable organic solvent (e.g., 1 mg/mL in MeOH or ACN).
-
Prepare working solutions by diluting the stock solution with the respective pH buffers to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
4. Stability Study:
-
Incubate the working solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further reaction by diluting the aliquot with the mobile phase and/or neutralizing the pH if necessary.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at the λmax of the chalcone (typically in the 340-390 nm range).
-
Injection Volume: 10 µL.
-
6. Data Analysis:
-
Calculate the percentage of the dihydroxy-dimethoxychalcone remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Workflow for pH-dependent stability testing of dihydroxy-dimethoxychalcones.
Caption: Major pH-dependent degradation pathways of dihydroxy-dimethoxychalcones.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 2',4'-dihydroxy-3',6'-dimethoxychalcone and Doxorubicin in Cancer Cells
In the landscape of anticancer drug discovery, both natural compounds and established chemotherapeutic agents are subjects of intense investigation. This guide provides a comparative overview of the cytotoxic properties of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), a natural chalcone (B49325), and Doxorubicin (B1662922), a widely used chemotherapy drug. The comparison is based on available experimental data on their efficacy in various cancer cell lines, their mechanisms of action, and the methodologies used to assess their cytotoxic effects.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for a compound's cytotoxicity. The following tables summarize the reported IC50 values for this compound and Doxorubicin across different cancer cell lines. It is important to note that these values are from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
| CCRF-CEM (Leukemia) | 10.67[1] |
| CEM/ADR5000 (Leukemia) | 18.60[1] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | 12.2[2] |
| Huh7 (Hepatocellular Carcinoma) | > 20[2] |
| UMUC-3 (Bladder Cancer) | 5.1[2] |
| VMCUB-1 (Bladder Cancer) | > 20[2] |
| TCCSUP (Bladder Cancer) | 12.6[2] |
| BFTC-905 (Bladder Cancer) | 2.3[2] |
| A549 (Lung Cancer) | > 20[2] |
| HeLa (Cervical Cancer) | 2.9[2] |
| MCF-7 (Breast Cancer) | 2.5[2] |
| M21 (Skin Melanoma) | 2.8[2] |
| C-33A (Cervical Cancer) | 15.76 ± 1.49 (DMC, a similar chalcone)[3] |
| SiHa (Cervical Cancer) | 18.31 ± 3.10 (DMC, a similar chalcone)[3] |
Mechanisms of Cytotoxic Action
The cytotoxic effects of this compound and Doxorubicin are mediated through distinct molecular pathways.
This compound: This chalcone has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. One study on a similar chalcone derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), revealed that its anticancer activity is mediated through the induction of G1 cell cycle arrest and apoptosis via the mitochondria-dependent pathway. This process was associated with an increase in reactive oxygen species (ROS) generation and inhibition of the PI3K/AKT signaling pathway[4].
Doxorubicin: Doxorubicin is a well-established anthracycline antibiotic with multiple cytotoxic mechanisms. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription[5].
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA double-strand breaks[6][7][8].
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids[5][6][9].
Experimental Protocols
The evaluation of cytotoxicity is commonly performed using colorimetric assays such as the MTT or SRB assay. Below is a generalized protocol for the MTT assay, a widely used method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the proposed signaling pathway for the chalcone, the multifaceted mechanism of Doxorubicin, and a typical experimental workflow for cytotoxicity testing.
Proposed signaling pathway of the chalcone.
Doxorubicin's cytotoxic mechanisms.
General workflow for cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [ouci.dntb.gov.ua]
A Comparative Guide to the Bioactivity of Synthetic vs. Natural 2',4'-dihydroxy-3',6'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are aromatic ketones that serve as precursors for a wide variety of plant-based secondary metabolites. The specific compound, 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), and its close analogues have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide provides a comparative overview of the bioactivity of this chalcone (B49325), examining both its natural form, isolated from plant sources, and its synthetically derived counterparts.
While direct, head-to-head experimental comparisons of the bioactivity of the natural versus the synthetic versions of this specific chalcone are not extensively documented in the current literature, this guide collates available data to offer a comprehensive analysis. It is important to note that many studies on synthetic chalcones focus on creating derivatives of the natural compound to enhance its potency and therapeutic potential.
Data Presentation: A Comparative Overview of Bioactivity
The following tables summarize the quantitative data on the bioactivity of natural this compound and related synthetic chalcones. It is crucial to consider that the data for natural and synthetic compounds are often from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Table 1: Bioactivity of Natural this compound and its Analogue
| Bioactivity Type | Cell Line/Assay | IC50/EC50 (µM) | Source Compound | Reference |
| Anticancer | CCRF-CEM (Leukemia) | 10.67 | This compound | [1] |
| Anticancer | CEM/ADR5000 (Leukemia) | 18.60 | This compound | [1] |
| Anticancer | SMMC-7721 (Hepatocellular Carcinoma) | 32.3 ± 1.13 | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | [2] |
| Anticancer | HeLa (Cervical Cancer) | 10.05 ± 0.22 | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) |
Note: Data for the closely related analogue, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), is included due to the extensive research available on its bioactivity.
Table 2: Bioactivity of Synthetic Chalcone Derivatives
| Bioactivity Type | Cell Line/Assay | IC50 (µM) | Synthetic Compound | Reference |
| Anticancer | SH-SY5Y (Neuroblastoma) | 5.20 | 4′-O-caproylated-DMC | |
| Anticancer | SH-SY5Y (Neuroblastoma) | 7.52 | 4′-O-methylated-DMC | |
| Anticancer | A-549 (Lung Carcinoma) | 9.99 | 4′-O-benzylated-DMC | |
| Anticancer | FaDu (Pharyngeal Carcinoma) | 13.98 | 4′-O-benzylated-DMC | |
| Anti-inflammatory | RAW 264.7 Macrophages (NO Production) | Approx. 83.95% inhibition at 20 µM | 2′-hydroxy-4′,6′-dimethoxychalcone | [3] |
Note: The synthetic compounds listed are derivatives of the natural chalcone DMC, highlighting the common strategy of modifying the natural scaffold to improve bioactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of chalcone bioactivity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and, by extension, their viability and the cytotoxic potential of a compound.
-
Cell Culture: Human cancer cell lines (e.g., CCRF-CEM, SMMC-7721, HeLa) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight. The following day, the cells are treated with various concentrations of the chalcone (natural or synthetic) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the chalcone for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined using a standard curve generated with sodium nitrite.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging capacity of a compound.
-
Reaction Mixture: A solution of the chalcone at various concentrations is prepared in methanol. 100 µL of each concentration is added to 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) (0.2 mM).
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates a higher radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Mandatory Visualizations
Signaling Pathway Diagram
Many chalcones exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory role of the chalcone.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial screening and evaluation of the bioactivity of a chalcone compound.
Caption: General experimental workflow for evaluating chalcone bioactivity.
Conclusion
The available evidence strongly suggests that this compound and its analogues are promising bioactive compounds with significant potential in drug development, particularly in the areas of oncology and inflammatory diseases. While natural sources provide the foundational structure, chemical synthesis offers the advantage of producing the compound in larger quantities and creating derivatives with potentially enhanced potency and improved pharmacokinetic profiles. Future research should aim for direct comparative studies of natural and synthetic versions of this chalcone under standardized experimental conditions to provide a more definitive assessment of their respective bioactivities.
References
A Comparative Guide to the Structure-Activity Relationship of 2',4'-Dihydroxy-3',6'-dimethoxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1][2][3] Their versatile biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, have made them a focal point of drug discovery efforts.[1][2][4][5] The substitution pattern on the two aromatic rings (Ring A and Ring B) plays a crucial role in determining the pharmacological profile of these molecules. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) derivatives, focusing on how hydroxyl and methoxy (B1213986) substitutions influence their biological efficacy.
Core Structure and Synthesis
The fundamental chalcone (B49325) scaffold (1,3-diphenyl-2-propen-1-one) is biosynthetically a precursor to flavonoids and isoflavonoids.[1] The presence of the α,β-unsaturated keto group is a key determinant of the biological activity of many chalcones.[4] The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde.[1][6]
Below is a generalized workflow for the synthesis of chalcone derivatives.
Caption: Generalized workflow for chalcone synthesis.
Comparative Biological Activities
The biological activity of chalcone derivatives is highly dependent on the nature and position of substituents on both aromatic rings. Hydroxyl (-OH) and methoxy (-OCH3) groups are particularly important in modulating the anticancer and anti-inflammatory properties of these compounds.
Anticancer Activity
The presence of hydroxyl and methoxy groups on the chalcone scaffold has been shown to significantly influence their anticancer activity. These substitutions can affect the molecule's ability to interact with various cellular targets, leading to apoptosis, cell cycle arrest, and inhibition of tumor growth.
For instance, a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) demonstrated its potent cytotoxicity against multi-drug resistant BEL-7402/5-FU hepatocellular carcinoma cells.[7] DMC was found to induce apoptosis through a mitochondria-dependent pathway and cause G1 cell cycle arrest by downregulating cyclin D1 and CDK4.[7] Furthermore, it was shown to inhibit the PI3K/AKT signaling pathway.[7] In another study, DMC induced G2/M cell cycle arrest in triple-negative breast cancer cells (MDA-MB-231) by inhibiting microtubule polymerization and stimulating the production of reactive oxygen species (ROS).[8]
The table below summarizes the anticancer activities of various related chalcone derivatives, highlighting the influence of different substitution patterns.
| Compound/Derivative | Cell Line(s) | Observed Activity | IC50 Values | Reference(s) |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela, MCF-7 | Inhibition of proliferation and migration, induction of apoptosis | 3.204 µM (Hela), 3.849 µM (MCF-7) | [9] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | BEL-7402/5-FU | Induction of apoptosis, G1 cell cycle arrest, PI3K/AKT pathway inhibition | Not specified | [7] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MDA-MB-231 | G2/M cell cycle arrest, inhibition of microtubule polymerization, ROS production | Not specified | [8] |
| 4-methoxy substituted chalcone (Compound 25) | MCF-7, HepG2, HCT116 | Tubulin polymerization inhibition, G2/M phase arrest, apoptosis induction | 3.44 µM (MCF-7), 4.64 µM (HepG2), 6.31 µM (HCT116) | [10] |
| Trimethoxy derivative (Compound 61) | HepG2, MCF-7 | Potent anticancer activity | 1.62 µM (HepG2), 1.88 µM (MCF-7) | [10] |
Signaling Pathway: PI3K/AKT Inhibition by DMC
The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. As mentioned, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been shown to suppress this pathway.[7]
Caption: PI3K/AKT pathway inhibition by DMC.
Anti-inflammatory Activity
Chalcones are also recognized for their potent anti-inflammatory properties. The substitution of hydroxyl and methoxy groups can modulate their ability to inhibit key inflammatory mediators and signaling pathways, such as NF-κB and MAPK.
For example, 2',4-dihydroxy-3',4',6'-trimethoxychalcone was found to suppress the activation of nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) in lipopolysaccharide (LPS)-activated macrophages.[11] This inhibition led to a decrease in the production of nitric oxide (NO) and other pro-inflammatory cytokines.[11]
A comparative study of several 2'-hydroxy-dimethoxychalcone derivatives revealed that 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) exhibited the most potent anti-inflammatory effects.[12][13] It significantly reduced the LPS-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins in RAW264.7 cells.[12][13]
The following table compares the anti-inflammatory activity of different chalcone derivatives.
| Compound/Derivative | Cell Line | Observed Activity | Key Findings | Reference(s) |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | Inhibition of NF-κB and p38 MAPK activation | Suppressed NO and pro-inflammatory cytokine production | [11] |
| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | RAW 264.7 | Inhibition of NO, PGE2, COX-2, and iNOS expression | Reduced NF-κB and p38, JNK protein levels | [12][13] |
| 2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC) | RAW 264.7 | Moderate inhibition of NO production | Less potent than 4',6'-DMC | [13] |
| 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC) | RAW 264.7 | Weak inhibition of NO production | Less potent than 4',6'-DMC and 3',4'-DMC | [13] |
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition is a key mechanism for the anti-inflammatory effects of many chalcones.
Caption: General mechanism of NF-κB pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of chalcone derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells (e.g., Hela, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with LPS (1 µg/mL) in the presence or absence of the chalcone derivatives for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Mix equal volumes of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the chalcone derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The structure-activity relationship of this compound derivatives and their analogs is a promising area of research for the development of novel therapeutic agents. The presence and position of hydroxyl and methoxy groups on the chalcone scaffold are critical determinants of their biological activity. Specifically, hydroxylation at the 2' and 4' positions, combined with methoxylation at various other positions, appears to confer potent anticancer and anti-inflammatory properties. Further investigation into the precise mechanisms of action and the optimization of these substitution patterns will be instrumental in designing more effective and selective drug candidates. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2',4'-dihydroxy-3',6'-dimethoxychalcone and its Analogs in Solid Human Carcinoma Xenograft Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of chalcone (B49325) derivatives, with a focus on analogs of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), against standard chemotherapeutic agents in solid human carcinoma xenograft models. Due to the limited availability of in vivo data for this compound, this guide will prominently feature data from its closely related and well-studied analog, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) , as a representative of this class of compounds.
This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the anti-tumor performance of this chalcone with other alternatives, supported by experimental data.
Comparative Efficacy Data
The following tables summarize the in vivo anti-tumor efficacy of DMC and standard-of-care chemotherapeutics in solid human carcinoma xenograft models.
Table 1: In Vivo Efficacy of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in a Human Hepatocellular Carcinoma Xenograft Model
| Compound | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Average Tumor Weight (Treated vs. Control) | Source |
| DMC | SMMC-7721 (Human Liver Cancer) | Nude Mice | 150 mg/kg, intraperitoneally | Not explicitly stated as a percentage, but significant reduction in tumor weight observed. | 0.59 ± 0.12 g vs. 1.42 ± 0.11 g[1][2] | [1][2] |
Table 2: In Vivo Efficacy of Standard-of-Care Agents in Solid Human Carcinoma Xenograft Models
| Compound | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Notes | Source |
| Doxorubicin | Hep3B (Human Hepatocellular Carcinoma) | Male Balb/c nu/nu mice | Not specified | Significant tumor growth delay. | Doxorubicin significantly inhibited the growth of Hep3B-derived tumors.[3] | [3] |
| Cisplatin | SKOV3 (Human Ovarian Cancer) | Nude Mice | 2 mg/kg | Significant reduction in tumor volume. | Effective in cisplatin-sensitive xenografts.[4] | [4] |
| Sorafenib | SMMC-7721 (Human Liver Cancer) | Nude Mice | 30 mg/kg/day, p.o. | Significant tumor growth delay. | Provides a comparator in the same cell line as the DMC study.[5][6] | [5][6] |
Experimental Protocols
General Protocol for a Solid Human Carcinoma Subcutaneous Xenograft Model
This protocol outlines the key steps for establishing a subcutaneous xenograft model and evaluating the in vivo efficacy of a test compound.[4][7][8][9][10][11][12][13][14][15]
1. Cell Culture and Preparation:
-
Human carcinoma cells (e.g., SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in serum-free media or PBS at a concentration of 1 x 107 cells/mL.
-
Cell viability is assessed using trypan blue exclusion, with viability exceeding 90% required for injection.
2. Animal Model:
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of the human tumor cells.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Cell Inoculation:
-
A suspension of 1 x 106 to 1 x 107 tumor cells in a volume of 0.1-0.2 mL is injected subcutaneously into the flank of each mouse.
-
For some cell lines, co-injection with Matrigel may be necessary to enhance tumor formation.
4. Tumor Growth Monitoring:
-
Tumor size is measured 2-3 times per week using calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2 .
-
Animals are monitored for signs of toxicity, including weight loss and changes in behavior.
5. Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), animals are randomized into control and treatment groups.
-
The test compound (e.g., DMC) is administered according to the specified dosing regimen (e.g., intraperitoneal injection). The control group receives the vehicle.
-
Standard-of-care drugs (e.g., doxorubicin, cisplatin) are administered at clinically relevant doses and schedules.
6. Endpoint and Data Analysis:
-
The experiment is terminated when tumors in the control group reach a specified size or after a predetermined treatment period.
-
Tumors are excised and weighed.
-
Tumor growth inhibition is calculated and statistical analysis is performed to compare treated and control groups.
-
Tumor tissue can be collected for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Chalcone Analogs
Chalcone derivatives, including DMC, have been shown to exert their anti-tumor effects by modulating several key signaling pathways, primarily the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway .
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of DMC.
Caption: Intrinsic apoptosis pathway induction by DMC.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo validation study of an anti-cancer compound in a xenograft model.
Caption: Experimental workflow for in vivo validation in a xenograft model.
References
- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib inhibits growth of hepatoma with hypoxia and hypoxia-driven angiogenesis in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activity of Chalcone Analogues
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, serve as precursors for flavonoids and possess a characteristic 1,3-diaryl-2-propen-1-one backbone. Their diverse pharmacological activities, particularly their anti-inflammatory properties, have made them a focal point of research in drug discovery. This guide provides an objective comparison of the anti-inflammatory activity of various chalcone (B49325) analogues, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action through key signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of chalcone analogues has been evaluated through their ability to inhibit key inflammatory mediators. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chalcone analogues against cyclooxygenase-2 (COX-2), nitric oxide (NO) production, and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Lower IC50 values indicate greater potency.
| Chalcone Analogue | Target | IC50 (µM) | Cell Line | Reference |
| Licochalcone A | NO Production | - | RAW 264.7 | [1] |
| TNF-α Production | - | RAW 264.7 | [1] | |
| IL-6 Production | - | RAW 264.7 | [2] | |
| Butein | NF-κB Activation | - | KBM-5, U266 | [3] |
| Xanthoangelol | NF-κB Activation | - | - | [3] |
| Cardamonin | NO Production | - | RAW 264.7 | [3] |
| PGE2 Production | - | RAW 264.7 | [3] | |
| Compound 3h ((E)-3-(3,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) | NO Production | 7.6 ± 1.6 | RAW 264.7 | [4] |
| TNF-α Production | 4.5 ± 0.8 | RAW 264.7 | [4] | |
| IL-6 Production | 10.2 ± 1.2 | RAW 264.7 | [4] | |
| Compound 3l ((E)-1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) | TNF-α Production | 7.9 ± 0.6 | RAW 264.7 | [4] |
| IL-1β Production | 12.3 ± 1.5 | RAW 264.7 | [4] | |
| IL-6 Production | 2.1 ± 1.0 | RAW 264.7 | [4] | |
| 2',5'-Dialkoxychalcones | NO Production | Potent Inhibition | N9 microglial cells, RAW 264.7 | [5] |
| 2',5'-dihydroxy-4-chloro-dihydrochalcone | NO Production | Potent Inhibition | N9 microglial cells, RAW 264.7 | [5] |
| 2',3-Dihydroxychalcone | Hind-paw edema | Remarkable Inhibition | Mice | [6] |
| 2',5'-dihydroxy-4-chloro-chalcone | Hind-paw edema | Remarkable Inhibition | Mice | [6] |
| 2',5'-Dihydroxychalcone | Hind-paw edema | Remarkable Inhibition | Mice | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vitro anti-inflammatory assays.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric Method)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
-
Reagent Preparation : All reagents, including human recombinant COX-2 enzyme, COX assay buffer, fluorometric probe (e.g., Amplex™ Red), and the substrate arachidonic acid, are brought to room temperature. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup : In a 96-well black microplate, add the test compound to the sample wells, a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells, and assay buffer to the enzyme control wells.
-
Reaction Initiation : A reaction mix containing COX assay buffer, the fluorometric probe, and COX-2 enzyme is added to each well. The plate is incubated for a short period at 37°C. The reaction is initiated by adding the arachidonic acid substrate to all wells.
-
Data Acquisition : The fluorescence intensity is measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorescence plate reader.
-
Data Analysis : The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to the enzyme control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the test compound concentration.[7]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the chalcone analogues. The cells are pre-incubated for 1-2 hours.
-
Stimulation : The macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of wells without LPS stimulation serves as a negative control.
-
Nitrite (B80452) Quantification : After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis : The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.
TNF-α and IL-6 Inhibition Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
-
Cell Culture and Treatment : Similar to the NO inhibition assay, RAW 264.7 cells are seeded, treated with chalcone analogues, and then stimulated with LPS.
-
Sample Collection : After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure :
-
A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight.
-
The plate is washed, and any remaining protein-binding sites are blocked.
-
The collected cell culture supernatants and a series of known standards for the specific cytokine are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Following another wash, an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.
-
-
Data Analysis : A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined from this standard curve. The percentage of inhibition is calculated, and the IC50 value is determined.[8][9]
Signaling Pathways and Mechanism of Action
Chalcones exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6.
Several chalcone analogues have been shown to inhibit the NF-κB pathway at different points[3]:
-
Inhibition of IKK activation : Some chalcones can directly inhibit the activity of the IKK complex, preventing the phosphorylation of IκBα.[3]
-
Inhibition of IκBα degradation : By blocking IKK, these compounds prevent the degradation of IκBα, thus keeping NF-κB in its inactive state in the cytoplasm.[3]
-
Inhibition of p65 phosphorylation and nuclear translocation : Certain chalcones can inhibit the phosphorylation of the p65 subunit of NF-κB, which is crucial for its transcriptional activity, and prevent its translocation to the nucleus.[1][10]
JNK/MAPK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling cascade, is also critically involved in the inflammatory response. Stress stimuli and pro-inflammatory cytokines activate a series of kinases, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, which contributes to the expression of inflammatory genes.
Some chalcone derivatives have demonstrated the ability to suppress the phosphorylation of JNK and another key MAPK, p38, thereby inhibiting downstream inflammatory signaling.[4]
Experimental Workflow Overview
The general workflow for evaluating the anti-inflammatory activity of chalcone analogues in vitro is a multi-step process that begins with cell culture and culminates in the quantification of inflammatory markers.
Conclusion
Chalcone analogues represent a promising class of compounds with significant anti-inflammatory potential. Their ability to inhibit key inflammatory mediators such as COX-2, NO, TNF-α, and IL-6, coupled with their modulatory effects on the NF-κB and JNK/MAPK signaling pathways, underscores their therapeutic promise. The data and protocols presented in this guide offer a valuable resource for researchers in the field of inflammation and drug development, facilitating the objective comparison of different chalcone derivatives and guiding future research toward the development of novel anti-inflammatory agents. Further comparative studies under standardized conditions will be instrumental in elucidating the structure-activity relationships and identifying the most potent and selective chalcone analogues for clinical development.
References
- 1. Licochalcone A significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novamedline.com [novamedline.com]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MTT Assay with Trypan Blue Exclusion for Chalcone Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of cytotoxicity is a cornerstone of anti-cancer drug discovery. Chalcones, a class of naturally occurring and synthetic compounds, have demonstrated significant cytotoxic potential against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating the in vitro cytotoxic effects of such compounds. However, the chemical nature of chalcones as polyphenolic compounds can lead to interference with the MTT assay, potentially yielding inaccurate results. Therefore, it is imperative to cross-validate MTT assay findings with an alternative method, such as the trypan blue exclusion assay, which relies on a different principle of cell viability assessment.
This guide provides an objective comparison of the MTT and trypan blue exclusion assays for determining the cytotoxicity of chalcones, supported by experimental protocols and a case study on a related polyphenolic compound, (-)-epigallocatechin-3-gallate (EGCG), which highlights the potential for discrepancies and underscores the necessity of cross-validation.
Principles of the Assays
The MTT assay measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
The trypan blue exclusion assay, on the other hand, assesses cell viability based on the integrity of the cell membrane. Trypan blue is a vital stain that cannot penetrate the intact and semi-permeable membrane of live cells. Conversely, dead or membrane-compromised cells are unable to exclude the dye and are stained blue.
Logical Comparison of Assay Principles
Caption: Comparison of the core principles of MTT and Trypan Blue assays.
Experimental Protocols
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone (B49325) compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Trypan Blue Exclusion Assay Protocol
This protocol provides a direct count of viable and non-viable cells.
-
Cell Culture and Treatment: Culture and treat cells with the chalcone compound in a suitable format (e.g., 6-well or 12-well plates) for the desired duration.
-
Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend them in complete medium.
-
Staining: Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% trypan blue solution.
-
Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Cross-Validation Workflow
The following diagram illustrates the workflow for cross-validating chalcone cytotoxicity results.
Caption: Workflow for cross-validating cytotoxicity assays.
Data Presentation: A Comparative Case Study
| Assay Method | Principle | IC50 (µM) for EGCG | Reference |
| MTT Assay | Metabolic Activity | ~120 | [1][2][3][4] |
| Trypan Blue Exclusion | Membrane Integrity | ~55 | [1][3][4] |
| ATP-based Assay | ATP Content | ~55 | [1][3][4] |
| DNA-based Assay | DNA Content | ~55 | [1][3][4] |
This data is for the polyphenol EGCG and serves as an illustrative example. Direct cross-validation for specific chalcones is recommended.
The data clearly shows that the IC50 value obtained from the MTT assay was approximately two-fold higher than that obtained from the trypan blue exclusion assay and other methods that do not rely on the reduction of a tetrazolium salt.[2] This suggests that EGCG may directly reduce MTT, leading to an overestimation of cell viability and an underestimation of its cytotoxic potency.[1][3][4] Given that chalcones share structural similarities with EGCG, it is plausible that they could also interfere with the MTT assay.
Chalcone-Induced Apoptosis: A Key Signaling Pathway
Many chalcones exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Chalcone-induced intrinsic apoptosis pathway.
Conclusion and Recommendations
The MTT assay is a valuable high-throughput screening tool for assessing the cytotoxicity of novel compounds. However, for polyphenolic compounds such as chalcones, there is a potential for chemical interference that can lead to an overestimation of cell viability. The case study of EGCG demonstrates that IC50 values from MTT assays can be significantly higher than those from assays based on different principles.[1][2][3][4]
Therefore, it is strongly recommended that researchers cross-validate their MTT assay results for chalcones with a non-enzymatic, membrane integrity-based method like the trypan blue exclusion assay. This dual-assay approach provides a more robust and reliable assessment of a chalcone's true cytotoxic potential, ensuring that promising anti-cancer candidates are not overlooked due to assay-specific artifacts. This rigorous validation is a critical step in the pre-clinical evaluation of chalcones for cancer therapy.
References
- 1. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 2. Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Selectivity of 2',4'-dihydroxy-3',6'-dimethoxychalcone for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338), focusing on its selectivity for cancer cells over normal cells. The information presented is based on experimental data from various studies and is intended to aid in the evaluation of this compound for further research and development.
Introduction
This compound is a natural chalcone (B49325) derivative that has demonstrated significant potential as an anti-cancer agent. A critical aspect of any promising chemotherapeutic candidate is its ability to selectively target cancer cells while minimizing damage to healthy, normal cells. This selectivity is crucial for reducing treatment-related toxicity and improving patient outcomes. This guide synthesizes available data to evaluate the selectivity of this chalcone and its derivatives.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the cytotoxic activity of this compound and related compounds against a panel of human cancer cell lines and, where available, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 2',4'-dihydroxy-4',6'-dimethoxy-chalcone (DDC) | MCF-7 | Breast (Luminal A) | Not specified | [1] |
| 2',4'-dihydroxy-4',6'-dimethoxy-chalcone (DDC) | MDA-MB-231 | Breast (Triple-Negative) | Not specified | [1] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | [2] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | 8898 | Not specified | Not specified | [2] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 ± 0.22 | [3][4] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SPC-A-1 | Lung Adenocarcinoma | Not specified | [2] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | 95-D | Lung Cancer | Not specified | [2] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | GBC-SD | Gallbladder Carcinoma | Not specified | [2] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | Cervical Cancer | 15.76 ± 1.49 | [3][4] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa | Cervical Cancer | 18.31 ± 3.10 | [3][4] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | 25.97 | [5] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | MM.1S | Multiple Myeloma | 18.36 | [5] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Multiple Myeloma | 15.02 | [5] |
Derivatives of a related compound, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, have also been evaluated for their cytotoxicity and selectivity.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Selectivity Index (SI) | Reference |
| 4′-O-caproylated-DMC (2b) | SH-SY5Y | 5.20 | CL | 4.53 | [6] |
| 4′-O-methylated-DMC (2g) | SH-SY5Y | 7.52 | CL | Not specified | [6] |
| 4′-O-benzylated-DMC (2h) | A-549 | 9.99 | CL | Not specified | [6] |
| 4′-O-benzylated-DMC (2h) | FaDu | 13.98 | CL | Not specified | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the chalcone compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone compound (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL) for a specified period (e.g., 24 or 48 hours).[7]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis is a key mechanism of action for many anti-cancer drugs. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the chalcone compound at its IC50 concentration for a defined period (e.g., 24 and 48 hours).[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by the chalcone.
-
Protein Extraction: Cells treated with the chalcone are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., proteins in the PI3K/Akt/mTOR pathway), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
The following diagram illustrates the proposed mechanism of action for DMC in cancer cells, leading to apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway of DMC-induced apoptosis and G1 cell cycle arrest.[8]
Experimental Workflow for Evaluating Cytotoxicity
This diagram outlines the typical workflow for assessing the cytotoxic effects of a compound on cancer and normal cell lines.
Caption: Experimental workflow for determining cytotoxicity and selectivity.
Conclusion
The available data suggests that this compound and its derivatives exhibit promising anti-cancer activity against a range of cancer cell lines. Some derivatives have shown a degree of selectivity towards cancer cells, as indicated by the selectivity index.[6] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, mediated through signaling pathways such as PI3K/Akt.[8] Further research, particularly studies that directly compare the effects on cancer and corresponding normal cell lines, is warranted to fully elucidate the selectivity and therapeutic potential of this class of compounds.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of Chalcones: A Comparative Analysis of Substituted Derivatives
A deep dive into the molecular mechanisms by which substituted chalcones induce programmed cell death, offering a comparative guide for researchers in oncology and drug discovery. This analysis synthesizes data from multiple studies to highlight the differential effects of chalcone (B49325) derivatives on apoptotic pathways, providing a framework for the development of novel anticancer therapeutics.
Chalcones, a class of organic compounds belonging to the flavonoid family, have emerged as promising scaffolds in the design of anticancer agents due to their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. The versatility of their chemical structure allows for the synthesis of a wide array of substituted derivatives, each with potentially unique biological activities. This guide provides a comparative analysis of the apoptotic pathways triggered by different substituted chalcones, supported by experimental data and detailed methodologies, to aid researchers in the strategic development of next-generation cancer therapies.
Comparative Efficacy of Substituted Chalcones in Inducing Apoptosis
The pro-apoptotic potential of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. These modifications can alter the molecule's reactivity, bioavailability, and interaction with cellular targets, thereby modulating its efficacy in triggering cell death. The following table summarizes the cytotoxic activity (IC50 values) of various substituted chalcones against different human cancer cell lines, providing a quantitative comparison of their potency.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tri-chalcone S1-2 | MCF-7 (Breast) | 5.31 ± 0.26 µg/mL | [1] |
| Chalcone with 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19 | [2] |
| HepG2 (Liver) | 4.64 ± 0.23 | [2] | |
| HCT116 (Colon) | 6.31 ± 0.27 | [2] | |
| Polymethoxylated chalcone with nitro group (Compound 33) | MCF-7 (Breast) | ~1.33 | [2] |
| Chalcone-pyrazole hybrid (Compound 31) | HCC (Liver) | 0.5 - 4.8 | [3] |
| Coumaryl-chalcone derivative (Compound 19) | A-549 (Lung) | 70.90 µg/mL | [2] |
| Jurkat (Leukemia) | 79.34 µg/mL | [2] | |
| MCF-7 (Breast) | 79.13 µg/mL | [2] | |
| Xanthohumol (Prenyl chalcone) | SGC-7901 (Gastric) | 10 µM induces significant apoptosis | [4] |
| Licochalcone-A | LNCaP (Prostate) | 50 µM (in combination with TRAIL) | [5] |
| Isobavachalcone | LNCaP (Prostate) | 50 µM (in combination with TRAIL) | [5] |
| Butein | LNCaP (Prostate) | 50 µM (in combination with TRAIL) | [5] |
| Fluorinated chalcones (Compounds 11-15) | 4T1 (Breast) | Showed stronger cytotoxicity than non-fluorinated derivatives | [6] |
| (E)-1-(10H-phenothiazine-2-yl)-3-(2,4,5-trimethoxyphenyl)-prop-2-en-1-one (FS6) | HSC-2 (Oral) | 8–64 µM induces apoptosis | [7] |
| Compound a14 (three methoxyl substituents) | HepG2 (Liver) | Showed the strongest cytotoxic activity among 14 derivatives | [8] |
Deciphering the Apoptotic Pathways: Intrinsic vs. Extrinsic
Chalcones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The specific pathway activated can depend on the chalcone's substitution pattern and the cancer cell type.
The intrinsic pathway is triggered by intracellular stress and involves the mitochondria. Chalcones can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8][9] This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][9][10] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating this pathway, and many chalcones have been found to modulate the expression of these proteins in favor of apoptosis.[1][4][11]
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as the tumor necrosis factor (TNF) receptor. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates caspase-3.[12] Some chalcones have been shown to sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis.[5] For instance, a study on tri-chalcones demonstrated the upregulation of TNFα, caspase-8, and caspase-9, indicating the involvement of both intrinsic and extrinsic pathways.[1]
Figure 1: Signaling pathways of apoptosis induced by substituted chalcones.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to assess apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the substituted chalcones for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of chalcones for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Experimental workflow for analyzing chalcone-induced apoptosis.
Conclusion
Substituted chalcones represent a promising class of compounds for the development of novel anticancer drugs. Their ability to induce apoptosis through multiple, and sometimes overlapping, pathways provides a strategic advantage in overcoming cancer cell resistance. The structure-activity relationship studies, as highlighted by the comparative data, are crucial for optimizing the pro-apoptotic efficacy of these molecules. Further research focusing on the specific molecular targets and the in vivo efficacy of lead chalcone derivatives will be pivotal in translating these promising laboratory findings into effective clinical therapies. This guide serves as a foundational resource for researchers to navigate the complex landscape of chalcone-induced apoptosis and to inform the rational design of future anticancer agents.
References
- 1. Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Potential of 2',4'-dihydroxy-3',6'-dimethoxychalcone on the PI3K/AKT Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to support the validation of 2',4'-dihydroxy-3',6'-dimethoxychalcone (B600338) as a potential inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. Due to the limited direct experimental data on this specific chalcone (B49325) derivative, this guide leverages findings from structurally analogous chalcones and compares them against established PI3K/AKT pathway inhibitors.
Executive Summary
The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. Natural compounds, such as chalcones, have emerged as promising candidates for the development of novel anticancer agents. This guide focuses on this compound and evaluates its potential to inhibit the PI3K/AKT pathway by drawing comparisons with closely related chalcones and well-characterized PI3K inhibitors.
Comparative Analysis of PI3K/AKT Pathway Inhibitors
Table 1: Comparative Inhibitory Activity of Chalcones and Established PI3K/AKT Pathway Inhibitors
| Compound | Type | Target(s) | IC50 Values | Cell Line(s) | Reference |
| 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | Chalcone | PI3K/AKT/mTOR pathway | RPMI8226: 25.97 µM, MM.1S: 18.36 µM, U266: 15.02 µM (Cell Viability) | Multiple Myeloma | [1] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | Chalcone | PI3K/AKT pathway | SMMC-7721: 32.3 µM | Human Hepatoma | [2][3] |
| 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) | Chalcone | AKT phosphorylation | Not specified | B16F10 Melanoma | [4] |
| Pictilisib (GDC-0941) | Pan-PI3K Inhibitor | PI3Kα: 3 nM, PI3Kβ: 33 nM, PI3Kδ: 3 nM, PI3Kγ: 75 nM | U87MG: 0.95 µM, A2780: 0.14 µM, PC3: 0.28 µM (Cell Viability) | Various Cancer Cell Lines | [5][6][7][8][9] |
| Buparlisib (BKM120) | Pan-PI3K Inhibitor | PI3Kα: 52 nM, PI3Kβ: 166 nM, PI3Kδ: 116 nM, PI3Kγ: 262 nM | MM.1S: <1 µM, U266: 10-100 µM (Cell Viability) | Multiple Myeloma | [10][11][12][13] |
| Dactolisib (BEZ235) | Dual PI3K/mTOR Inhibitor | PI3Kα: 4 nM, PI3Kγ: 5 nM, PI3Kδ: 7 nM, PI3Kβ: 75 nM, mTOR: 20.7 nM | HL-60/VCR: 66.69 nM, K562/ADR: 71.44 nM (Cell Viability) | Leukemia | [14][15][16][17] |
Visualizing the PI3K/AKT Signaling Pathway and Inhibition
To illustrate the mechanism of action, the following diagrams depict the PI3K/AKT signaling cascade and the proposed point of inhibition by this compound, as well as the experimental workflows for its validation.
Detailed Experimental Protocols
To facilitate the experimental validation of this compound, detailed protocols for key assays are provided below.
Western Blot Analysis for AKT Phosphorylation
This protocol is designed to assess the phosphorylation status of AKT at key residues (e.g., Ser473 and Thr308) as a readout of PI3K pathway activity.
a. Cell Culture and Treatment:
-
Plate cancer cells (e.g., U87MG, MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
e. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to total protein and the loading control.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K in the presence of the inhibitor.
a. Reagents and Setup:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP solution.
-
This compound at various concentrations.
b. Assay Procedure:
-
In a 96-well plate, add the kinase assay buffer, the chalcone at different dilutions, and the recombinant PI3K enzyme.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of PIP2 and ATP.
-
Incubate for 1 hour at room temperature.
c. Detection:
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
d. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the chalcone relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the chalcone on the metabolic activity and proliferation of cancer cells.
a. Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with serial dilutions of this compound and a vehicle control.
b. Incubation and MTT Addition:
-
Incubate the plate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
c. Formazan (B1609692) Solubilization and Absorbance Reading:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
While direct experimental validation for this compound's inhibition of the PI3K/AKT pathway is pending, the evidence from structurally related chalcones is highly encouraging. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate its potential as a novel PI3K/AKT pathway inhibitor. Further investigation through the outlined experimental workflows is warranted to definitively characterize its bioactivity and therapeutic potential.
References
- 1. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellagentech.com [cellagentech.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dactolisib | Autophagy | ATM/ATR | PI3K | mTOR | TargetMol [targetmol.com]
- 16. medkoo.com [medkoo.com]
- 17. researchgate.net [researchgate.net]
Reversing the Resistance: A Comparative Guide to Chalcone Derivatives in Overcoming Mult-drug Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various chalcone (B49325) derivatives in reversing multidrug resistance (MDR) in cancer cells. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms.
Multidrug resistance remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). These transporters actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[1] Chalcones, a class of naturally occurring and synthetic compounds with a characteristic 1,3-diaryl-2-propen-1-one scaffold, have emerged as promising agents to counteract MDR.[1][2] Their structural simplicity allows for extensive modification, enabling the development of potent and selective MDR modulators.[3]
This guide summarizes key findings on the MDR reversal potential of various chalcone derivatives, focusing on their ability to inhibit key ABC transporters.
Comparative Efficacy of Chalcone Derivatives
The effectiveness of chalcone derivatives in reversing MDR is typically assessed by their ability to sensitize resistant cancer cells to conventional chemotherapeutic agents. This is often quantified by determining the half-maximal inhibitory concentration (IC50) of a cytotoxic drug in the presence and absence of the chalcone derivative. A significant reduction in the IC50 value indicates successful MDR reversal.
Below are tables summarizing the performance of various chalcone derivatives from different studies.
Table 1: P-glycoprotein (P-gp/ABCB1) Inhibition and MDR Reversal
| Chalcone Derivative | Cancer Cell Line | Chemotherapeutic Agent | IC50 (µM) of Chemo Alone | IC50 (µM) of Chemo + Chalcone | Reversal Fold | Reference |
| Compound 7 (p-chloro) | L5178Y (Mouse Lymphoma) | Epirubicin | - | - | Synergistic Effect | [4] |
| Compound 3 | L5178Y (Mouse Lymphoma) | Epirubicin | - | - | Additive Effect | [4] |
| C49 | MCF-7/DOX | Doxorubicin | - | - | Enhanced Sensitivity | [5] |
| Chalcone 1C | Mouse T-cell Lymphoma & Human Colon Adenocarcinoma | Doxorubicin | - | - | Synergistic Interaction | [6] |
Table 2: BCRP/ABCG2 Inhibition and MDR Reversal
| Chalcone Derivative | Cancer Cell Line | Chemotherapeutic Agent | IC50 (µM) of Chemo Alone | IC50 (µM) of Chemo + Chalcone | Reversal Fold | Reference |
| Licochalcone A (LCA) | ABCG2-overexpressing cell lines | - | - | - | Concentration-dependent inhibition | [3] |
| JAI-51 (78) | - | - | - | - | Dual ABCG2/ABCB1 inhibitor | [2] |
| Symmetric bis-chalcones | HEK293 (ABCG2-transfected) | Mitoxantrone | - | - | Selective for ABCG2 | [3] |
| Tariquidar-related chalcones (76) | - | - | - | - | Selective for ABCG2 | [3] |
Table 3: Cytotoxicity of Chalcone Derivatives
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | L5178Y | 0.19 µg/mL | [4] |
| Compound 3 | L5178Y | 0.19 µg/mL | [4] |
| Compound 5 | L5178Y | 0.29 µg/mL | [4] |
| Compound 7 | L5178Y | 0.14 µg/mL | [4] |
| C49 | MCF-7 | 59.82 ± 2.10 | [5] |
| C49 | MCF-7/DOX | 65.69 ± 8.11 | [5] |
| FC77 | NCI-60 panel (average) | 0.006 | [7] |
| Brominated chalcone (15) | Gastric cancer cells | 3.57–5.61 | [3] |
| Fluorinated chalcones (16) | BxPC-3, BT-20 | 18.67, 26.43 | [3] |
| Chalcone-tetrazole hybrid (32) | HCT116, PC-3, MCF-7 | 0.6–3.7 µg/mL | [2] |
Key Signaling Pathways and Mechanisms of Action
Chalcone derivatives reverse MDR through several mechanisms, with the most prominent being the direct inhibition of ABC transporter function. Some derivatives also engage other cellular pathways to enhance chemosensitivity.
Inhibition of ABC Transporter Efflux Pumps
The primary mechanism by which chalcones reverse MDR is through the inhibition of ABC transporters like P-gp, MRP1, and BCRP.[1] These compounds can act as competitive or non-competitive inhibitors, binding to the transporter and preventing the efflux of chemotherapeutic drugs. This leads to increased intracellular drug accumulation and restored cytotoxicity.[1]
References
- 1. Chalcones and their derivatives as inhibitors of key ABC transporters (ABCB1, ABCG2) to overcome tumor multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MDR-reversal activity of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression [frontiersin.org]
- 6. New Chalcone Derivative Inhibits ABCB1 in Multidrug Resistant T-cell Lymphoma and Colon Adenocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 7. An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2',4'-Dihydroxy-3',6'-dimethoxychalcone: A Guide for Laboratory Professionals
For Immediate Reference: This document provides essential procedural guidance for the safe and compliant disposal of 2',4'-Dihydroxy-3',6'-dimethoxychalcone. The following instructions are based on general laboratory safety protocols and information derived from safety data sheets (SDS) for structurally related chalcone (B49325) compounds, due to the absence of a specific SDS with disposal information for this exact chemical. All personnel must consult their institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound for disposal or any other purpose, it is imperative to wear appropriate personal protective equipment (PPE). Based on guidelines for similar chemical compounds, this substance should be handled with care to avoid potential health hazards.
Key Safety Measures:
-
Engineering Controls: Always handle the compound in a well-ventilated area. For any procedure that may generate dust or aerosols, a chemical fume hood is required.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields or a face shield.[1][3]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber, PVC).[1][3]
-
Body Protection: A lab coat is mandatory to prevent skin contact.[1]
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be worn.[3][4]
-
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. This compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash .[1][5]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips, absorbent pads), must be treated as hazardous waste.[5][6]
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[5] Common incompatible materials include strong acids, bases, and strong oxidizing or reducing agents.[5][7]
Step 2: Waste Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting all this compound waste. The container must have a secure, tight-fitting lid and be in good condition.[4][5]
-
The container must be clearly labeled as "Hazardous Waste." The label must include:
Step 3: Waste Collection and Storage
-
Solid Waste: Collect the pure compound and any contaminated solid materials (e.g., gloves, bench paper, weigh boats) directly into the designated hazardous waste container.[1][6]
-
Liquid Waste: Collect any solutions containing the compound in a designated, sealed, and compatible liquid hazardous waste container.[7]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials while awaiting pickup.[4][7]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[1][4]
-
Follow all institutional procedures for waste manifests and collection. Waste must be handled and disposed of by a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[3][7][8]
Step 5: Spill Management
In the event of a spill, immediate action is necessary to contain the substance and protect personnel.
-
Evacuate and Secure: Alert personnel in the area and restrict access. Eliminate all sources of ignition.[4][8]
-
Contain Spill:
-
Collect Cleanup Materials: Place all contaminated absorbent materials, used PPE, and cleaning supplies into a sealed, properly labeled hazardous waste container.[4][7]
-
Decontaminate Area: Thoroughly clean the spill area with a suitable solvent (e.g., ethanol, acetone) or detergent and water.[4][7] All decontamination materials must also be disposed of as hazardous waste.[4]
-
Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.[7]
Data Presentation
No specific quantitative data regarding disposal limits (e.g., sewer system concentration allowances) for this compound is available. Therefore, it must be treated as hazardous waste under all circumstances.
| Parameter | Guideline | Citation |
| Hazard Classification | No specific GHS classification is available. Treat as hazardous based on protocols for similar chalcones. | [9][10] |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal plant. | [5][7] |
| Sewer/Trash Disposal | Strictly prohibited. | [1][5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [5][7] |
Mandatory Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemfaces.com [chemfaces.com]
- 3. gustavus.edu [gustavus.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. 2',4-DIHYDROXY-4',6'-DIMETHOXYCHALCONE - Safety Data Sheet [chemicalbook.com]
Essential Safety and Logistics for Handling 2',4'-Dihydroxy-3',6'-dimethoxychalcone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 2',4'-Dihydroxy-3',6'-dimethoxychalcone (CAS No. 129724-43-2). Given the limited availability of a comprehensive safety data sheet (SDS) for this specific compound, a cautious approach based on the precautionary principle is advised, treating it as a potentially hazardous substance.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 129724-43-2 |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| Appearance | Solid (assumed) |
| Boiling Point | 556.0 ± 50.0 °C at 760 mmHg |
| Flash Point | 207.2 °C |
| Density | 1.279 g/cm³ |
Source: Information synthesized from publicly available chemical databases.
Hazard Identification and Precautionary Measures
Precautionary Statements:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not ingest.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure when handling this compound, particularly in its powdered form.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[4] Inspect gloves for integrity before each use. |
| Body Protection | A laboratory coat is required. For operations with a higher risk of dust generation, disposable coveralls are recommended. |
| Respiratory Protection | When handling the powder outside of a fume hood or when dust is generated, a NIOSH-approved respirator is recommended.[5] |
Experimental Protocols: Safe Handling and Spill Response
General Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood to contain any dust.[6]
-
Weighing: When weighing the solid compound, use an analytical balance within a fume hood or a powder containment hood to prevent the dispersion of dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove and dispose of PPE in the appropriate waste stream.
Spill Response:
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the spilled material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to protect the environment and comply with regulations.
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container for hazardous solid waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
Disposal Method:
The recommended method for the disposal of aromatic ketone waste is incineration by a licensed hazardous waste disposal company.[7] This ensures the complete destruction of the compound. Always adhere to local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of the chalcone.
References
- 1. mdpi.com [mdpi.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. echemi.com [echemi.com]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
